Carbamazepine-(Ph)d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
244.32 g/mol |
Nom IUPAC |
1,2,3,4,7,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide |
InChI |
InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D |
Clé InChI |
FFGPTBGBLSHEPO-PGRXLJNUSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of Deuterated Carbamazepine in Quantitative Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of deuterated Carbamazepine (B1668303), with a focus on Carbamazepine-d8 and its isotopologues, and their critical role as internal standards in quantitative analytical research. This document details the physicochemical properties, primary applications, and a comprehensive experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Deuterated Carbamazepine
Carbamazepine is a first-line anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, neuropathic pain, and bipolar disorder.[1][2] Accurate quantification of Carbamazepine in biological matrices is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies to ensure efficacy and prevent toxicity.
Deuterated Carbamazepine, such as Carbamazepine-(Ph)d8 or more commonly available forms like Carbamazepine-d10, are stable isotope-labeled (SIL) versions of the parent drug. In these molecules, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This substitution results in a compound that is chemically identical to Carbamazepine but has a higher molecular weight. This key difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for quantitative analysis.[3][4]
The primary use of deuterated Carbamazepine in research is as an internal standard in the stable isotope dilution method coupled with mass spectrometry (MS).[5][6] This technique is considered the gold standard for bioanalytical quantification due to its high precision and accuracy. The SIL internal standard is added to a sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer's source. By measuring the ratio of the analyte's signal to the internal standard's signal, any variability during sample preparation and analysis can be effectively normalized, leading to highly reliable quantification.[7]
Physicochemical and Mass Spectrometry Data
The utility of deuterated Carbamazepine as an internal standard is defined by its specific physicochemical properties, particularly its mass-to-charge ratio (m/z) in a mass spectrometer. The table below summarizes key quantitative data for Carbamazepine and its commonly used deuterated isotopologues.
| Property | Carbamazepine (Analyte) | Carbamazepine-d8 (Major) | Carbamazepine-d10 | Carbamazepine-d2N15 |
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₄D₈N₂O | C₁₅H₂D₁₀N₂O | C₁₃H₁₀D₂¹⁵N₂O |
| Molecular Weight ( g/mol ) | 236.27 | 244.32[8] | 246.34[6] | ~240.29 |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |
| Precursor Ion [M+H]⁺ (m/z) | 237.1 | 245.1 | 247.1[9] | 240.1[5] |
| Product Ion (m/z) | 194.0[5] | Not specified | 204.0 | 196.2[5] |
| Common MRM Transition | 237.1 → 194.0[5] | Not specified | 247.1 → 204.0[9] | 240.1 → 196.2[5] |
Table 1: Physicochemical and Mass Spectrometry Properties of Carbamazepine and its Deuterated Analogs.
Core Application: Quantitative Bioanalysis by LC-MS/MS
The definitive application of deuterated Carbamazepine is as an internal standard for the precise measurement of Carbamazepine concentrations in complex biological matrices like human plasma or serum. The following sections detail a typical experimental protocol and associated validation data.
Detailed Experimental Protocol: LC-MS/MS Quantification
This protocol outlines a standard method for quantifying Carbamazepine in human plasma using Carbamazepine-d10 as the internal standard (IS).
3.1.1 Materials and Reagents
-
Carbamazepine certified reference material
-
Carbamazepine-d10 certified reference material
-
HPLC-grade methanol (B129727) and acetonitrile
-
HPLC-grade formic acid
-
Ultrapure water
-
Blank human plasma
3.1.2 Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Carbamazepine and Carbamazepine-d10 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Carbamazepine stock solution with a 50:50 methanol/water mixture to prepare calibration standards at concentrations ranging from 0.5 µg/mL to 30 µg/mL. Quality control (QC) samples are typically prepared at low, medium, and high concentrations (e.g., 1.0, 5.0, and 15.0 µg/mL).
-
Internal Standard Working Solution (10 µg/mL): Dilute the Carbamazepine-d10 stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 10 µg/mL.
3.1.3 Sample Preparation (Protein Precipitation)
-
Pipette 5 µL of plasma sample (calibrator, QC, or unknown) into a clean microcentrifuge tube.
-
Add 5 µL of the Internal Standard Working Solution (10 µg/mL) to each tube.
-
Add 1000 µL of methanol to precipitate plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to an HPLC vial for analysis.
3.1.4 LC-MS/MS Instrumental Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., ACQUITY UPLC HSS T3, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.25 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)[5]
Typical Method Validation Data
Analytical methods using deuterated internal standards are rigorously validated to ensure reliability. The following table summarizes typical performance characteristics from published methods.
| Validation Parameter | Typical Performance |
| Linearity Range | 0.5 - 30 µg/mL or 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | 0.1 µg/mL[8] or 5 ng/mL |
| Accuracy (% Bias) | Within ±15% (typically between -1.74% and +2.92%) |
| Precision (%RSD/CV) | Intra- and Inter-day precision < 15% (typically < 9.6%) |
| Extraction Recovery | > 87% |
Table 2: Summary of Typical LC-MS/MS Method Validation Parameters for Carbamazepine Quantification.
Visualized Workflows and Principles
To further clarify the application of deuterated Carbamazepine, the following diagrams illustrate the experimental workflow and the underlying analytical principle.
Caption: Workflow for Carbamazepine quantification using a deuterated internal standard.
Caption: Principle of Stable Isotope Dilution for accurate quantification.
Conclusion
Deuterated Carbamazepine, particularly Carbamazepine-d8 and its isotopologues like -d10, is an indispensable tool for researchers in drug development and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays provides unmatched accuracy and precision for the quantification of Carbamazepine in biological fluids. The methodologies described herein represent the gold standard for bioanalytical testing, enabling reliable data for critical pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamazepine-D10 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 3. Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochimicaclinica.it [biochimicaclinica.it]
- 5. employees.csbsju.edu [employees.csbsju.edu]
- 6. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring [mdpi.com]
An In-depth Technical Guide to Carbamazepine-(Ph)d8: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and plausible synthesis pathways for Carbamazepine-(Ph)d8, a deuterated analog of the widely used anticonvulsant drug Carbamazepine. This document is intended for researchers, scientists, and professionals in drug development who require detailed information on this stable isotope-labeled compound, which is crucial as an internal standard in pharmacokinetic and metabolic studies.
Chemical Structure and Properties
This compound is a deuterated form of Carbamazepine where the eight hydrogen atoms on the two phenyl rings have been replaced with deuterium (B1214612). This isotopic labeling increases the molecular weight of the compound, allowing for its differentiation from the non-deuterated form in mass spectrometry-based analyses.
The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4,7,8,9,10-octadeuteriobenzo[b][1]benzazepine-11-carboxamide | [1] |
| Molecular Formula | C₁₅H₄D₈N₂O | [2][3] |
| Molecular Weight | 244.32 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [2] |
| Purity | >95% (HPLC) / 98.70% | [2][3] |
| Synonyms | CBZ-(Ph)d8, NSC 169864-(Ph)d8 | [2] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [2] |
Synthesis Pathways
A potential synthetic pathway is outlined below. This pathway starts with deuterated 2-nitrotoluene, which can be synthesized via electrophilic nitration of deuterated toluene.
Caption: Plausible synthesis pathway for this compound.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on known reactions for the non-deuterated analogs.
Step 1: Nitration of Toluene-d8
-
Reaction: Toluene-d8 is reacted with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the ortho position, yielding 2-Nitrotoluene-d7.
-
Procedure: To a cooled solution of Toluene-d8 in a suitable solvent, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for a specified period, followed by quenching with ice water and extraction of the product.
Step 2: Self-condensation of 2-Nitrotoluene-d7
-
Reaction: Two molecules of 2-Nitrotoluene-d7 undergo a base-catalyzed self-condensation to form 2,2'-Dinitrobibenzyl-d14.
-
Procedure: 2-Nitrotoluene-d7 is treated with a strong base, such as sodium ethoxide, in an appropriate solvent. The reaction is heated to facilitate the condensation. The resulting product is then isolated by filtration or extraction.
Step 3: Reductive Cyclization to Iminostilbene-d8
-
Reaction: The dinitro compound is reduced to the corresponding diamine, which then undergoes intramolecular cyclization to form the iminostilbene (B142622) ring system.
-
Procedure: 2,2'-Dinitrobibenzyl-d14 is subjected to catalytic hydrogenation using a catalyst such as palladium on carbon. The reduction of the nitro groups to amines is followed by heating to promote cyclization and formation of Iminostilbene-d8.
Step 4: Carbamoylation of Iminostilbene-d8
-
Reaction: Iminostilbene-d8 is reacted with phosgene to form an intermediate N-carbonyl chloride, which is then treated with ammonia to yield this compound.
-
Procedure: Iminostilbene-d8 is dissolved in an inert solvent and treated with a solution of phosgene. The resulting 5-Chlorocarbonyl-iminostilbene-d8 is then reacted with an excess of ammonia to form the final product, this compound. The product can be purified by recrystallization.
Characterization Data
The identity and purity of synthesized this compound would be confirmed using various analytical techniques. Below is a summary of expected and available analytical data.
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 244, corresponding to the increased mass due to the eight deuterium atoms. This is a key characteristic for its use as an internal standard. The fragmentation pattern would be similar to that of non-deuterated Carbamazepine, with shifts in the masses of fragments containing the deuterated phenyl rings.
| Technique | Expected m/z |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 245.15 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound will be significantly different from that of Carbamazepine. The signals corresponding to the aromatic protons will be absent due to their replacement with deuterium. The remaining signals will be from the protons on the amide group and the vinyl group of the azepine ring.
Expected ¹H NMR Spectral Data:
-
The complex multiplet typically observed in the aromatic region (δ 7.2-7.8 ppm) for Carbamazepine will be absent.
-
Signals for the vinyl protons (at the 10 and 11 positions) and the amide protons will be present.
A Certificate of Analysis for a commercial sample of this compound confirms the presence of signals consistent with the deuterated structure in the ¹H NMR spectrum.[2]
Logical Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control and release of a synthesized batch of this compound.
Caption: Quality control workflow for this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, plausible synthesis pathways, and characterization of this compound. While a specific, step-by-step synthesis protocol is not publicly available, the proposed pathway offers a scientifically sound approach for its preparation. The provided data and workflows are intended to support researchers and drug development professionals in the synthesis, characterization, and application of this important deuterated internal standard.
References
The Core Principles of Isotopic Labeling for Carbamazepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling for carbamazepine (B1668303) (CBZ), a cornerstone anticonvulsant drug. Isotopic labeling is a powerful technique that involves the incorporation of stable or radioactive isotopes into a molecule to trace its metabolic fate, quantify its concentration in biological matrices, and elucidate its pharmacokinetic and pharmacodynamic properties. This guide will delve into the core concepts, present detailed experimental protocols, and offer structured data for easy reference.
Fundamental Principles of Isotopic Labeling
Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction, metabolic pathway, or biological system.[1] In the context of carbamazepine, this involves replacing one or more atoms in its structure with their heavier, non-radioactive (stable) isotopes, such as Deuterium (²H or D), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).[2][3][4][5] These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass.[5] This mass difference allows for their precise detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The primary applications of isotopically labeled carbamazepine include:
-
Internal Standards in Quantitative Analysis: Isotopically labeled CBZ serves as an ideal internal standard for quantification by isotope dilution mass spectrometry (IDMS).[3][4][6][7] Because it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, it allows for highly accurate and precise measurements of CBZ concentrations in complex biological samples like serum and plasma.[6][7]
-
Pharmacokinetic and Metabolic Studies: Labeled CBZ can be administered to subjects to trace its absorption, distribution, metabolism, and excretion (ADME) without interfering with existing drug therapy.[8][9][10] This is particularly useful for studying drug interactions and autoinduction of metabolism.[8][10][11]
-
Metabolite Identification: By tracking the isotopic signature, researchers can identify novel metabolites of carbamazepine.[12]
Synthesis of Isotopically Labeled Carbamazepine
The synthesis of isotopically labeled carbamazepine involves introducing the isotopic atom at a specific position in the molecule. While detailed synthetic schemes are often proprietary, the general approaches are based on established synthetic routes for carbamazepine.
One common method for synthesizing carbamazepine is the reaction of 5H-dibenz[b,f]azepine (iminostilbene) with an alkali metal cyanate (B1221674) or phosgene (B1210022) followed by reaction with ammonia.[13][14] To introduce isotopic labels, isotopically enriched starting materials are used. For example:
-
¹³C and ¹⁵N Labeling: Using potassium cyanate containing ¹³C and ¹⁵N (K¹³C¹⁵N) in the reaction with iminostilbene (B142622) will produce carbamazepine labeled in the carboxamide group.[2][15]
-
Deuterium Labeling: Deuterium atoms can be introduced at various positions on the aromatic rings or the azepine ring of the iminostilbene precursor through methods like acid-catalyzed exchange reactions with deuterated solvents or by using deuterated starting materials in a multi-step synthesis.[3][4]
Experimental Protocols
Quantification of Carbamazepine in Human Serum/Plasma by Isotope Dilution-Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This protocol is a generalized procedure based on validated reference measurement procedures.[6][7]
Objective: To accurately measure the concentration of carbamazepine in human serum or plasma.
Materials:
-
Carbamazepine certified reference material
-
Isotopically labeled carbamazepine (e.g., Carbamazepine-d2,¹⁵N) as an internal standard[16][17]
-
Acetonitrile (B52724), methanol (B129727) (LC-MS grade)
-
Formic acid
-
Human serum or plasma samples
-
C18 reversed-phase HPLC column[7]
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of carbamazepine and the internal standard in methanol.
-
Serially dilute the carbamazepine stock solution with blank serum/plasma to create a calibration curve over the desired concentration range (e.g., 0.800-18.0 μg/mL).[6]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum/plasma sample, calibrator, or QC, add a fixed amount of the internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the sample volume.
-
Vortex vigorously to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and dilute with an appropriate mobile phase or water.[6][7]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[16]
-
The gradient should be optimized to achieve good separation of carbamazepine from its metabolites and other endogenous components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM) for both unlabeled carbamazepine and the isotopically labeled internal standard.
-
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of carbamazepine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing isotopically labeled carbamazepine.
Table 1: Pharmacokinetic Parameters of Carbamazepine
| Parameter | Subject Group | Value | Isotopic Label Used | Reference |
| Plasma Clearance (Single Dose) | Healthy Volunteers | 19.8 ml/h/kg | ¹⁵N-CBZ | [9] |
| Plasma Clearance (Monotherapy) | Epileptic Patients | 54.6 ml/h/kg | ¹⁵N-CBZ | [9] |
| Plasma Clearance (Combination Therapy) | Epileptic Patients | 113.3 ml/h/kg | ¹⁵N-CBZ | [9] |
| Clearance (Pre-treatment) | Children (10-13 yrs) | 0.028 ± 0.003 L·kg⁻¹·hr⁻¹ | CBZ-D4 | [10][11] |
| Clearance (Day 2 of therapy) | Children (10-13 yrs) | 0.036 ± 0.003 L·kg⁻¹·hr⁻¹ | CBZ-D4 | [10][11] |
| Clearance (17-32 days of therapy) | Children (10-13 yrs) | 0.056 ± 0.010 L·kg⁻¹·hr⁻¹ | CBZ-D4 | [10][11] |
| Elimination Half-life (Pre-danazol) | Epilepsy Patient | 11 h | ¹⁵N-CBZ | [8] |
| Elimination Half-life (With danazol) | Epilepsy Patient | 24.3 h | ¹⁵N-CBZ | [8] |
Table 2: Performance of ID-LC-MS/MS Methods for Carbamazepine Quantification
| Parameter | Matrix | Value | Reference |
| Linearity Range | Serum/Plasma | 0.800 - 18.0 µg/mL | [6] |
| Intermediate Precision | Serum/Plasma | < 1.6 % | [6] |
| Repeatability | Serum/Plasma | < 1.3 % | [6] |
| Relative Mean Bias (Serum) | Serum | -0.1 to 0.6 % | [6] |
| Relative Mean Bias (Plasma) | Li-heparin Plasma | -0.3 to -0.1 % | [6] |
| Measurement Uncertainty | Serum/Plasma | < 1.8 % | [6] |
Visualizations
Carbamazepine Metabolism Pathway
The primary metabolic pathway of carbamazepine involves its oxidation to the pharmacologically active metabolite, carbamazepine-10,11-epoxide (B195693), which is further hydrolyzed to trans-10,11-dihydroxy-10,11-dihydrocarbamazepine.[18]
Caption: Major metabolic pathway of carbamazepine.
Isotope Dilution Mass Spectrometry Workflow
This diagram illustrates the general workflow for quantifying carbamazepine using an isotopically labeled internal standard.
Caption: Workflow for Isotope Dilution Mass Spectrometry.
Conclusion
Isotopic labeling is an indispensable tool in the research and development of carbamazepine. It provides unparalleled accuracy in quantitative bioanalysis and is crucial for elucidating the drug's pharmacokinetic properties and metabolic pathways. The use of stable isotopes like ¹³C, ¹⁵N, and ²H offers a safe and effective way to conduct detailed studies in both preclinical and clinical settings. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers working with this important antiepileptic drug.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. metsol.com [metsol.com]
- 6. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine-10,11-epoxide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamazepine-danazol drug interaction: its mechanism examined by a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbamazepine metabolism in man. Induction and pharmacogenetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autoinduction of carbamazepine metabolism in children examined by a stable isotope technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Autoinduction of carbamazepine metabolism in children examined by a stable isotope technique | Semantic Scholar [semanticscholar.org]
- 12. Characterization of carbamazepine metabolism in a mouse model of carbamazepine teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbamazepine synthesis - chemicalbook [chemicalbook.com]
- 14. osti.gov [osti.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carbamazepine-d2,15N | CAS | LGC Standards [lgcstandards.com]
- 18. Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine [mdpi.com]
An In-depth Technical Guide to the Core Differences Between Carbamazepine and Carbamazepine-(Ph)d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Carbamazepine (B1668303) and its deuterated analog, Carbamazepine-(Ph)d8. Carbamazepine is a widely prescribed anticonvulsant and mood stabilizer.[1] The strategic replacement of hydrogen atoms with deuterium (B1214612) in the phenyl rings of Carbamazepine to create this compound is a pharmaceutical strategy intended to modulate the drug's metabolic profile. This guide delves into the fundamental physicochemical properties, synthesis, mechanism of action, metabolism, and the analytical methods for both compounds. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the key distinctions and the therapeutic potential of deuterated Carbamazepine.
Introduction
Carbamazepine is a first-line therapeutic agent for epilepsy, trigeminal neuralgia, and bipolar disorder.[1] It functions primarily by blocking voltage-gated sodium channels, which stabilizes hyperexcited neural membranes.[1] However, Carbamazepine's clinical utility can be complicated by its complex pharmacokinetic profile, including autoinduction of its own metabolism and a propensity for drug-drug interactions.
Deuteration, the substitution of hydrogen with its stable isotope deuterium, is a recognized strategy in drug development to improve pharmacokinetic and toxicological profiles. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, reduced formation of toxic metabolites, and a more predictable pharmacokinetic profile. This guide explores these principles in the context of Carbamazepine and this compound.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of Carbamazepine and this compound is crucial for understanding their behavior in biological systems. While experimentally determined comparative data is limited, the key differences arise from the isotopic substitution.
| Property | Carbamazepine | This compound |
| Molecular Formula | C₁₅H₁₂N₂O | C₁₅H₄D₈N₂O |
| Molecular Weight | 236.27 g/mol [1] | 244.32 g/mol |
| Monoisotopic Mass | 236.094963 u[1] | 244.145177 u |
| Appearance | White to off-white powder[2] | Off-White to Pale Yellow Solid |
| Solubility | Practically insoluble in water; soluble in alcohol and acetone.[2] | Expected to have similar solubility to Carbamazepine. |
| Melting Point | 190-193 °C[3] | Not explicitly reported, but expected to be similar to Carbamazepine. |
| LogP | 2.45[1] | Expected to be similar to Carbamazepine. |
Synthesis and Purification
Synthesis of Carbamazepine
Several methods for the synthesis of Carbamazepine have been reported. A common route involves the reaction of iminostilbene (B142622) with a cyanate (B1221674) source.
Experimental Protocol: Synthesis of Carbamazepine from Iminostilbene
-
Materials: Iminostilbene, potassium cyanate, acetic acid, water.
-
Procedure:
-
A suspension of iminostilbene in acetic acid is heated to 60°C with stirring.
-
A solution of potassium cyanate in water is added dropwise to the heated suspension over a period of 2 hours. The reaction mixture may be briefly heated to 80°C to ensure complete dissolution of iminostilbene.
-
After the addition is complete, the mixture is cooled to room temperature, allowing Carbamazepine to precipitate.
-
The precipitated crystals are collected by filtration, washed with a mixture of acetic acid and water, and then dried to yield the final product.
-
Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not readily found. However, it would likely involve the use of a deuterated precursor. The synthesis would likely start from a deuterated analog of a precursor used in Carbamazepine synthesis, such as deuterated aniline (B41778) or deuterated 2-chlorotoluene, to construct the deuterated dibenz[b,f]azepine core. Subsequent reaction with a cyanate source would yield this compound.
Purification and Characterization
Purification of both compounds can be achieved by recrystallization from appropriate solvents like ethanol (B145695) or toluene. Characterization is typically performed using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and, in the case of this compound, the positions and extent of deuteration.[4][5]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity and purity of the compound.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.[9]
Mechanism of Action and Signaling Pathways
The primary mechanism of action for both Carbamazepine and this compound is the blockade of voltage-gated sodium channels in neurons. This action is not expected to be significantly altered by deuteration, as the overall molecular shape and pharmacophore responsible for binding to the sodium channel remain unchanged.
The signaling pathway can be visualized as follows:
Metabolism and Pharmacokinetics
The key differences between Carbamazepine and this compound are expected to manifest in their metabolic profiles and subsequent pharmacokinetics.
Metabolism of Carbamazepine
Carbamazepine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[10] The major metabolic pathway is the formation of the active metabolite, Carbamazepine-10,11-epoxide. This epoxide is then further metabolized by epoxide hydrolase to the inactive trans-10,11-dihydrodiol metabolite. Carbamazepine is also known to induce its own metabolism (autoinduction), leading to a shorter half-life with chronic administration.
Expected Impact of Deuteration on Metabolism
The deuteration in this compound is on the phenyl rings, which are sites of minor hydroxylation pathways. The primary site of metabolism, the 10,11-double bond, is not deuterated. However, deuteration can sometimes lead to "metabolic switching," where the metabolism is redirected to other non-deuterated sites. It is also possible that the deuteration could have a more subtle, long-range effect on the molecule's interaction with metabolic enzymes.
The primary anticipated effect of deuteration in this compound is a potential reduction in the rate of formation of minor hydroxylated metabolites. This could potentially lead to a higher circulating concentration of the parent drug and its active epoxide metabolite, and a longer half-life. However, without direct comparative experimental data, the precise impact remains theoretical.
Pharmacokinetics
| Parameter | Carbamazepine | This compound (Expected) |
| Bioavailability | ~75-85% | Potentially higher due to reduced first-pass metabolism. |
| Protein Binding | 70-80% | Similar to Carbamazepine. |
| Half-life (single dose) | ~25-65 hours | Potentially longer due to slower metabolism. |
| Half-life (multiple doses) | ~12-17 hours (due to autoinduction) | Autoinduction may still occur, but the half-life might remain longer than that of Carbamazepine. |
| Metabolism | Primarily via CYP3A4 to an active epoxide.[10] | Rate of metabolism may be slower. |
| Excretion | Primarily as metabolites in urine. | Similar route, but potentially slower overall elimination. |
Experimental Protocols for Comparative Analysis
To definitively elucidate the differences between Carbamazepine and this compound, a series of comparative in vitro and in vivo experiments are necessary.
In Vitro Metabolism Study
Objective: To compare the rate of metabolism and metabolite profile of Carbamazepine and this compound.
Experimental Protocol:
-
System: Human liver microsomes or recombinant CYP3A4 enzymes.
-
Procedure:
-
Incubate Carbamazepine and this compound separately with the enzyme system in the presence of NADPH.
-
Collect samples at various time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the samples using LC-MS/MS to quantify the disappearance of the parent drug and the formation of metabolites.
-
-
Data Analysis: Compare the half-life of each compound and the relative abundance of metabolites.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of Carbamazepine and this compound in an animal model.
Experimental Protocol:
-
Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer equivalent doses of Carbamazepine and this compound to two groups of rats via oral gavage.
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma.
-
Extract the drugs from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the parent drug and major metabolites in plasma using a validated LC-MS/MS method.[8]
-
-
Data Analysis: Calculate and compare pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both compounds.
Analytical Methodologies
Validated analytical methods are essential for the accurate quantification of Carbamazepine and its deuterated analog in various matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.
Experimental Protocol: LC-MS/MS for Plasma Samples
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile (B52724).
-
Chromatography: Separation on a C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water with formic acid.
-
Mass Spectrometry: Detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
-
Carbamazepine: m/z 237.1 → 194.1
-
This compound: m/z 245.1 → 202.1 (predicted)
-
Internal Standard (e.g., Carbamazepine-d10): m/z 247.1 → 204.1[8]
-
-
Conclusion
The deuteration of Carbamazepine to form this compound represents a strategic approach to potentially enhance its therapeutic profile. While the fundamental mechanism of action is unlikely to be altered, the key differences are anticipated in the drug's metabolism and pharmacokinetics. The stronger C-D bonds in the phenyl rings may lead to a reduced rate of minor hydroxylation, potentially resulting in a longer half-life, increased exposure to the parent drug and its active epoxide metabolite, and a more favorable side-effect profile.
This technical guide has outlined the known properties of both compounds and provided a framework for the experimental protocols required to rigorously evaluate their comparative pharmacology. Further in vitro and in vivo studies are essential to fully characterize the therapeutic potential of this compound and to determine if the theoretical advantages of deuteration translate into clinically meaningful benefits for patients. The data presented herein serves as a foundational resource for researchers and drug development professionals embarking on such investigations.
References
- 1. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carbamazepine 25 mg/mL in SyrSpend SF PH4 [uspharmacist.com]
- 3. researchgate.net [researchgate.net]
- 4. NMR and NQR study of polymorphism in carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative In Vitro Study of Six Carbamazepine Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and metabolism of carbamazepine during combined antiepileptic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamazepine in comparative trials: pharmacokinetic characteristics too often forgotten - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Role of Deuterated Carbamazepine in Early-Stage Pharmacokinetic Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of deuterated carbamazepine (B1668303), particularly Carbamazepine-d10, as an internal standard in early-stage pharmacokinetic (PK) studies. In the precise quantification of drug concentrations in biological matrices, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, a reliable internal standard is paramount. This document details the rationale for using a stable isotope-labeled internal standard, provides detailed experimental protocols, summarizes key quantitative data, and illustrates analytical workflows.
While this guide focuses on the widely documented Carbamazepine-d10, it is probable that the term "Carbamazepine-(Ph)d8" refers to a specific deuterated variant. The principles and methodologies described herein are broadly applicable to other deuterated forms of carbamazepine used for the same purpose.
The Role of Deuterated Carbamazepine as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known, constant amount to all calibration standards, quality control samples, and study samples before processing. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as Carbamazepine-d10 for carbamazepine.[1]
The primary role of a deuterated internal standard is to compensate for variability during the analytical process.[1] Because the SIL-IS is chemically identical and physically very similar to the analyte, it experiences similar variations during:
-
Sample Preparation: Losses during extraction procedures like protein precipitation or liquid-liquid extraction.[2][3]
-
Chromatographic Separation: Minor fluctuations in retention time.
-
Mass Spectrometric Ionization: Variations in ionization efficiency in the MS source, often referred to as matrix effects.[1]
By measuring the ratio of the analyte's response to the IS's response, the method achieves higher precision and accuracy. Carbamazepine-d10 is considered the gold standard for carbamazepine quantification because it co-elutes with carbamazepine and has a distinct mass-to-charge ratio (m/z), preventing interference while ensuring it behaves almost identically to the parent drug throughout the analytical workflow.
Experimental Protocols
The following sections detail common methodologies for the quantification of carbamazepine in plasma using Carbamazepine-d10 as an internal standard. These protocols are representative of those used in early-stage pharmacokinetic studies, such as in preclinical animal models or Phase I clinical trials.
Sample Preparation
The goal of sample preparation is to extract carbamazepine and its internal standard from the complex biological matrix (e.g., plasma) and remove interfering substances like proteins and phospholipids.
2.1.1. Protein Precipitation (PPT)
This is a rapid and straightforward method suitable for high-throughput analysis.
-
Protocol:
-
Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add 5 µL of the internal standard working solution (e.g., Carbamazepine-d10 at 10 µg/mL).
-
Add 1000 µL of cold methanol (B129727) or acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube or vial for LC-MS/MS analysis.
-
2.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract than PPT, potentially reducing matrix effects.
-
Protocol:
-
To 0.1 mL of rat plasma, add the Carbamazepine-d10 internal standard.
-
Add an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture like ether/dichloromethane).
-
Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The prepared extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used for separation (e.g., C8, 150 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Injection Volume: A small volume, typically 5-20 µL, is injected.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Quantitative Data and Parameters
The following tables summarize key quantitative data from published methods for carbamazepine analysis using a deuterated internal standard.
Table 1: Mass Spectrometry MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Carbamazepine | 237.1 | 194.0 | |
| Carbamazepine-d10 (IS) | 247.1 | 204.0 | |
| Carbamazepine-d10 (IS) | 247.1 | 175.1 | |
| Carbamazepine-10,11-epoxide | 253.1 | 180.1 |
Table 2: Chromatographic and Method Validation Parameters
| Parameter | Value | Reference |
| Chromatography | ||
| Column Type | C8 (150 mm x 2.1mm) 5 µm | |
| Mobile Phase | Water/Acetonitrile/Acetic Acid (69.5:30:0.5, v/v/v) | |
| Flow Rate | 0.4 mL/min | |
| Retention Time (Carbamazepine) | 3.35 min | |
| Retention Time (Carbamazepine-d10) | 3.34 min | |
| Method Validation | ||
| Linearity Range | 5–2000 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL (in 0.1 mL plasma) | |
| Intra-day Precision (%CV) | 2.6%–9.5% | |
| Inter-day Precision (%CV) | 4.0%–9.6% | |
| Extraction Recovery | > 87% |
Table 3: Example Pharmacokinetic Parameters from Human Studies
| Parameter | Value | Population/Notes | Reference |
| Elimination Half-life (t½) | 10-20 hours (multiple dosing) | Adults | |
| 22.7 ± 8.7 hours | Men | ||
| 17.5 ± 8.0 hours | Women | ||
| Apparent Volume of Distribution (Vd) | ~1 L/kg | Adults | |
| Absolute Bioavailability (F) | 0.78 (mean) | Epilepsy patients | |
| Time to Maximum Concentration (Tmax) | 2.72 ± 0.71 hours | Epileptic women | |
| Maximum Concentration (Cmax) | 7.30 ± 2.30 µg/mL | Epileptic women |
Visualizing the Workflow
Diagrams created using the DOT language help to visualize the logical flow of the bioanalytical and pharmacokinetic evaluation process.
Caption: Workflow from sample collection to pharmacokinetic parameter calculation.
Conclusion
Deuterated carbamazepine, most commonly Carbamazepine-d10, is an indispensable tool in modern, early-stage pharmacokinetic research. Its use as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods ensures the generation of highly accurate and precise data on drug concentrations in biological fluids. This reliability is the bedrock upon which sound pharmacokinetic models are built, enabling researchers and drug developers to make informed decisions about a drug candidate's potential for further development. The methodologies and data presented in this guide offer a robust framework for the implementation and understanding of these critical analytical techniques.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Carbamazepine-(Ph)d8 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Carbamazepine-(Ph)d8, a deuterated analog of the anticonvulsant drug Carbamazepine. This stable isotope-labeled compound serves as an invaluable tool in pharmacokinetic, metabolic, and quantitative analytical studies. Its primary application is as an internal standard in mass spectrometry-based assays, enabling precise and accurate quantification of Carbamazepine and its metabolites in complex biological and environmental matrices.
Sourcing and Specifications of High-Purity this compound
High-purity this compound is available from several specialized chemical suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify the purity and isotopic enrichment of the compound. Key specifications from prominent suppliers are summarized below for easy comparison.
| Supplier | Chemical Name/Synonyms | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage Conditions |
| MedChemExpress | This compound; CBZ-(Ph)d8; NSC 169864-(Ph)d8 | Not specified | C₁₅H₄D₈N₂O | 244.32 | 98.70% | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |
| LGC Standards | Carbamazepine-d8(Major); 5H-Dibenz[b,f]azepine-5-carboxamide-d8 | 1538624-35-9 | C₁₅H₄D₈N₂O | 244.32 | >95% (HPLC)[1], 98%[2], 99.47% (215 nm)[2] | -20°C[2] |
| Pharmaffiliates | Carbamazepine-d8(Major); Amizepin-d8; Biston-d8; Tegretol-d8 | 1538624-35-9 | C₁₅H₄D₈N₂O | 244.32 | Not specified | 2-8°C Refrigerator |
Note: Purity and other specifications may vary by batch. Always refer to the lot-specific Certificate of Analysis.
Experimental Protocols: Application as an Internal Standard in LC-MS/MS
This compound is predominantly used as an internal standard (IS) for the quantification of Carbamazepine and its metabolites in various sample types. The following is a generalized experimental protocol based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for plasma samples.
-
Aliquoting: Transfer 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 50 µL of a 100 ng/mL solution in methanol) to each plasma sample, standard, and quality control sample.
-
Protein Precipitation/Extraction: Add 500 µL of an organic solvent (e.g., acetonitrile (B52724) or a mixture of ethyl acetate (B1210297) and hexane) to the sample.
-
Vortexing: Vortex the tubes for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Chromatographic Conditions
-
Column: A C8 or C18 reversed-phase column is typically used (e.g., 150 mm x 2.1 mm, 5 µm particle size).
-
Mobile Phase: A common mobile phase consists of a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Elution: A gradient elution is often employed to achieve optimal separation of Carbamazepine, its metabolites, and the internal standard.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40°C.
-
Injection Volume: Typically 5-20 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
Monitored Transitions:
-
Carbamazepine: m/z 237 -> 194
-
This compound (as IS): The transition for the deuterated standard would be monitored. For a d10 analog, it is m/z 247 -> 204. The exact transition for this compound should be determined by direct infusion.
-
Carbamazepine 10,11-epoxide (metabolite): m/z 253 -> 210 or m/z 253.09 -> 180.04
-
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to achieve the best signal intensity.
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in utilizing this compound for research.
References
Methodological & Application
Application Note: High-Throughput Analysis of Carbamazepine in Human Plasma using Carbamazepine-(Ph)d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (B1668303) is a first-generation anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. Therapeutic drug monitoring (TDM) of carbamazepine is essential to ensure its efficacy and safety, as it has a narrow therapeutic window and its metabolism can be influenced by various factors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, selectivity, and accuracy. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for reliable quantification in LC-MS/MS to compensate for matrix effects and variations during sample preparation and analysis. This application note describes a robust and sensitive LC-MS/MS method for the quantification of carbamazepine in human plasma using Carbamazepine-(Ph)d8 as an internal standard.
Principle
The method employs the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of carbamazepine, is added to the plasma samples at the beginning of the sample preparation process. Due to their nearly identical physicochemical properties, the analyte and the internal standard exhibit similar behavior during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to that of the internal standard, accurate and precise quantification can be achieved, effectively mitigating matrix-induced signal suppression or enhancement.
Experimental Protocols
Materials and Reagents
-
Carbamazepine analytical standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium formate
-
Ultrapure water
-
Human plasma (drug-free)
Stock and Working Solutions
-
Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbamazepine in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the carbamazepine stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each calibrator, quality control (QC) sample, and unknown plasma sample.
-
Add 100 µL of the respective plasma sample, calibrator, or QC to the labeled tubes.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | 5500 V |
| Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | Analyte |
| Carbamazepine | |
| This compound |
Note: The MRM transition for this compound is predicted based on the known fragmentation of carbamazepine (a neutral loss of HNCO). The precursor ion for this compound is [M+H]+, which is 244.1 (exact mass) + 1.0 = 245.1. The product ion is predicted to be 245.1 - 43.0 (mass of HNCO) = 202.1. These transitions should be optimized experimentally on the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative performance data for the analysis of carbamazepine using a deuterated internal standard, compiled from various LC-MS/MS methods.
Table 1: Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 22.0 µg/mL[3] |
| Lower Limit of Quantification (LLOQ) | <0.1 µg/mL[3] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Table 2: Example MRM Transitions for Carbamazepine and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Carbamazepine | 237.1 | 194.1 | [4] |
| Carbamazepine-10,11-epoxide | 253.1 | 180.0 | [4] |
| 10-Hydroxy-10,11-dihydrocarbamazepine | 255.1 | 237.1 | |
| Carbamazepine-d10 | 247.2 | 204.2 | |
| Carbamazepine-D2N15 | 240.1 | 196.2 | [5] |
Visualizations
Caption: LC-MS/MS workflow for Carbamazepine analysis.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantitative analysis of carbamazepine in human plasma. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for therapeutic drug monitoring in a clinical research setting. The use of a stable isotope-labeled internal standard is paramount in minimizing analytical variability and ensuring the accuracy of the results. This application note provides a comprehensive framework for researchers and scientists to develop and implement similar assays in their laboratories.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Determination of carbamazepine and carbamazepine 10,11-epoxide in human plasma by tandem liquid chromatography-mass spectrometry with electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Carbamazepine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of carbamazepine (B1668303) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Carbamazepine-(Ph)d8 as an internal standard (IS) to ensure accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials.
Introduction
Carbamazepine is a widely prescribed anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy, bipolar disorder, and trigeminal neuralgia.[1] Due to its narrow therapeutic index and variable pharmacokinetics, monitoring plasma concentrations is crucial to optimize dosage, ensure efficacy, and minimize toxicity.[2][3] This protocol describes a robust and sensitive LC-MS/MS method for the reliable quantification of carbamazepine in human plasma. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and instrument response.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation, LC-MS/MS analysis, and data processing.
Materials and Reagents
-
Carbamazepine (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm or higher)
-
Control human plasma (drug-free)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve carbamazepine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
Working Solutions:
-
Carbamazepine Working Solutions: Prepare a series of working solutions by serially diluting the carbamazepine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.[3][4]
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank human plasma with the appropriate carbamazepine working solutions to achieve a concentration range of 0.1 to 22.0 µg/mL.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 3, and 18 µg/mL) in the same manner as the calibration standards.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into the corresponding tube.
-
Add 50 µL of the internal standard working solution (100 ng/mL this compound) to each tube, except for blank samples (add 50 µL of 50:50 methanol:water instead).
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carbamazepine: m/z 237.1 → 194.1
-
This compound: m/z 245.1 → 202.1 (Predicted, based on d8 substitution on the phenyl ring)
-
Data Analysis and Quantitative Summary
The concentration of carbamazepine in each sample is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the method should be assessed using a weighted linear regression model.
Table 1: Quantitative Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 22.0 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | |
| Lower Limit of Detection (LOD) | < 0.1 µg/mL | |
| Inter-day Precision (%CV) | < 10% | |
| Intra-day Precision (%CV) | < 10% | |
| Accuracy (% bias) | Within ±15% | |
| Recovery | > 85% |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 0.1 | 15,234 | 1,203,456 | 0.0127 |
| 0.5 | 76,170 | 1,210,890 | 0.0629 |
| 1.0 | 153,987 | 1,198,765 | 0.1285 |
| 5.0 | 780,456 | 1,205,345 | 0.6475 |
| 10.0 | 1,550,890 | 1,199,543 | 1.2929 |
| 20.0 | 3,120,567 | 1,201,234 | 2.5978 |
Workflow Visualization
The following diagram illustrates the complete workflow for the quantification of carbamazepine in human plasma.
Caption: Experimental workflow for carbamazepine quantification.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of carbamazepine in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard ensure high throughput and accurate results, making this protocol highly suitable for routine therapeutic drug monitoring and clinical research applications. Method validation should be performed according to regulatory guidelines to ensure its performance for the intended application.
References
- 1. ijcsrr.org [ijcsrr.org]
- 2. Method Validation for the Determination of Carbamazepine in Spiked-saliva Using HPLC-UV for Therapeutic Drug Monitoring Application (2020) | Wibowo Ari | 1 Citations [scispace.com]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes: High-Performance Liquid Chromatography (HPLC) Method for Therapeutic Drug Monitoring of Carbamazepine
practical applications of Carbamazepine-(Ph)d8 in environmental water sample analysis
Application Note: AN2025CBZ01
Introduction
Carbamazepine (B1668303), a widely used anti-epileptic drug, is frequently detected in various water bodies due to its high consumption, incomplete metabolism in the human body, and persistence in conventional wastewater treatment processes.[1][2] Its presence in surface water, groundwater, and even drinking water has raised environmental concerns, necessitating sensitive and accurate analytical methods for its quantification.[1][3] Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard, is a robust technique for the precise quantification of trace organic contaminants in complex environmental matrices.[4] Carbamazepine-(Ph)-d8 (Carbamazepine-d8) serves as an excellent internal standard for the analysis of carbamazepine in water samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its similar chemical and physical properties to the native analyte ensure that it behaves similarly during sample extraction, cleanup, and ionization, thereby compensating for matrix effects, recovery losses, and instrument variability.[4]
Principle
This method describes the determination of carbamazepine in environmental water samples using solid-phase extraction (SPE) followed by LC-MS/MS. Carbamazepine-d8 is spiked into the water sample as an internal standard prior to any sample preparation steps. The sample is then passed through an SPE cartridge, which retains the analyte and the internal standard. After washing the cartridge to remove interferences, the compounds are eluted with an organic solvent. The eluate is then concentrated and analyzed by LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of the native carbamazepine to that of the Carbamazepine-d8 internal standard. This isotope dilution approach ensures high accuracy and precision.[4][5]
Application
This method is applicable to a wide range of environmental water matrices, including:
Experimental Protocols
Sample Collection and Preservation
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.
-
Upon collection, add a recovery indicator such as Carbamazepine-d8 to the sample.[6]
-
Filter the samples through a 0.7 µm glass fiber filter within 24 hours of collection.[6]
-
Store samples at 4°C and extract within 24 hours of collection.[11]
Solid-Phase Extraction (SPE)
This protocol is a synthesis of methodologies described in multiple sources.[4][6][7]
-
SPE Cartridge: Oasis HLB cartridges are commonly used and have shown good recoveries.[6][7]
-
Cartridge Conditioning:
-
Pre-condition the SPE cartridge sequentially with 5 mL of methyl tert-butyl ether (MTBE), 5 mL of methanol (B129727), and 5 mL of reagent water.[4]
-
-
Sample Loading:
-
Cartridge Washing:
-
Elution:
-
Concentration:
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is used.[6][8]
-
Chromatographic Conditions (Example):
-
Column: A C18 analytical column is commonly used.[12]
-
Mobile Phase: A gradient of water with formic acid and acetonitrile (B52724) or methanol.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both carbamazepine and Carbamazepine-d8 need to be monitored. These are instrument-specific and should be optimized.
-
Data Presentation
The use of Carbamazepine-d8 as an internal standard allows for the accurate quantification of carbamazepine across various water matrices, correcting for potential analytical variabilities.
| Parameter | Surface Water | Wastewater (Effluent) | Wastewater (Influent) | Drinking Water | Reference(s) |
| Recovery (%) | 95.7 - 102.9 | 90.6 - 103.5 | 83.6 - 102.2 | 91 - 116 | [4][8][13] |
| Method Detection Limit (MDL) (ng/L) | ~1.0 | - | - | - | [6] |
| Limit of Quantification (LOQ) (ng/L) | 1.6 | 10 - 100 (on-column) | 10 - 100 (on-column) | 0.25 - 1.0 | [4][5][7] |
| Concentration Range Detected (ng/L) | 3.3 - 128.2 | up to 1500 | up to 6300 | Not detected - 412 | [1][2][6][10] |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Carbamazepine Analysis.
Logical Relationship of Isotope Dilution
Caption: Principle of Isotope Dilution with Carbamazepine-d8.
References
- 1. health.state.mn.us [health.state.mn.us]
- 2. Determination of carbamazepine in urine and water samples using amino-functionalized metal–organic framework as sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simple and accurate measurement of carbamazepine in surface water by use of porous membrane-protected micro-solid-phase extraction coupled with isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Derivation of Water Quality Criteria for Carbamazepine and Ecological Risk Assessment in the Nansi Lake Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. employees.csbsju.edu [employees.csbsju.edu]
Application Notes and Protocols: Quantitative Analysis of Carbamazepine in Wastewater Treatment using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (B1668303), a widely used anti-epileptic drug, is frequently detected in wastewater effluents due to its high consumption and persistence during conventional wastewater treatment processes.[1][2][3][4] Its presence in the aquatic environment is a growing concern, necessitating robust and accurate analytical methods for its quantification. This document provides detailed application notes and protocols for the quantitative analysis of carbamazepine in wastewater samples using a deuterated internal standard, specifically carbamazepine-d10 (B163015), coupled with solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy and precision in complex sample matrices like wastewater.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for carbamazepine and its metabolites in various wastewater matrices. These values are compiled from multiple studies and are presented to provide a general overview of expected concentration ranges.
Table 1: Method Performance for Carbamazepine Analysis
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.06 - 0.50 µg/kg (biosolids) | [6] |
| 1 - 18 ng/L (wastewater) | [7][8] | |
| Limit of Quantitation (LOQ) | 0.01 - 0.1 ng on-column | [5] |
| 30 - 60 ng/L (wastewater) | [7][8] | |
| Recovery | 83.6 - 102.2% (influent) | [9][10][11][12] |
| 90.6 - 103.5% (effluent) | [9][10][11][12] | |
| 82.1 - 91.3% (raw biosolids) | [6] | |
| 80.1 - 92.4% (treated biosolids) | [6] |
Table 2: Concentrations of Carbamazepine and Metabolites in Wastewater Treatment Plants (WWTPs)
| Analyte | Influent Concentration | Effluent Concentration | Reference |
| Carbamazepine (CBZ) | up to 5.0 µg/L | 200 - 400 ng/L | [5][13] |
| 10,11-dihydro-10,11-dihydroxy-CBZ (DiOH-CBZ) | up to 4.8 µg/L | - | [13] |
| 10,11-dihydro-10-hydroxy-CBZ (10-OH-CBZ) | up to 1.1 µg/L | - | [13] |
| Carbamazepine-epoxide (CBZ-epoxide) | 8.3 ng/L (mean) | - | [5] |
| Oxcarbazepine (OXC) | 13.7 ng/L to | 51 - 476 ng/L | [5] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the quantitative analysis of carbamazepine in wastewater.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of carbamazepine and its metabolites from wastewater samples.
Materials:
-
Wastewater sample (influent or effluent)
-
Carbamazepine-d10 (CBZ-d10) internal standard solution (100 µg/mL in methanol)
-
Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (e.g., 150 mg/6 cc)
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
5% Methanol in water
-
Collection vials
Procedure:
-
Sample Collection and Preservation: Collect wastewater samples in clean glass bottles. If not analyzed immediately, store at 4°C for up to 72 hours. For longer storage, freeze at -20°C.
-
Sample Pre-treatment: Allow the sample to reach room temperature. Filter the sample through a 1 µm glass fiber filter to remove suspended solids.
-
Spiking with Internal Standard: To a 500 mL aliquot of the filtered wastewater sample, add a known amount of the carbamazepine-d10 internal standard solution (e.g., 10 µL of 100 µg/mL solution).[5]
-
SPE Cartridge Conditioning:
-
Wash the Oasis HLB cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading: Load the pre-treated and spiked wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 30-60 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge with two 4 mL aliquots of methanol into a clean collection vial.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase composition for LC-MS/MS analysis.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines the conditions for the separation and detection of carbamazepine and its deuterated standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., XBridge C18)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes. The specific gradient will depend on the column and system used.
-
Flow Rate: 0.2 mL/min[5]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Carbamazepine: Precursor ion (m/z) -> Product ion (m/z)
-
Carbamazepine-d10: Precursor ion (m/z) -> Product ion (m/z) (Note: The specific m/z transitions should be optimized for the instrument being used. For carbamazepine, a common transition is 237 -> 194.)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of carbamazepine in wastewater.
Caption: Workflow for Carbamazepine Analysis in Wastewater.
Logical Relationship of Key Steps
This diagram shows the logical progression and dependencies of the key analytical steps.
Caption: Key Steps in Carbamazepine Quantification.
References
- 1. Monitoring of carbamazepine concentrations in wastewater and groundwater to quantify sewer leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Ozonation of carbamazepine and its main transformation products: product determination and reaction mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Carbamazepine and its metabolites in wastewater and in biosolids in a municipal wastewater treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of carbamazepine and its metabolites in aqueous samples using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Carbamazepine and its metabolites in wastewater: Analytical pitfalls and occurrence in Germany and Portugal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Storage of Carbamazepine-(Ph)d8 Solutions
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide a comprehensive protocol for the proper preparation and storage of Carbamazepine-(Ph)d8 stock and working solutions to ensure their accuracy, stability, and integrity for use in quantitative analysis.
Introduction
This compound is a deuterated analog of Carbamazepine, an anticonvulsant drug. It is commonly used as an internal standard in pharmacokinetic and bioanalytical studies utilizing mass spectrometry. The substitution of hydrogen with deuterium (B1214612) atoms results in a mass shift, allowing for its differentiation from the unlabeled drug. Proper handling and preparation of deuterated standards are critical to prevent degradation, contamination, and isotopic exchange, which can compromise experimental results.[1][2]
Solubility and Storage
Table 1: Solubility of Carbamazepine and Recommended Storage for this compound
| Solvent | Carbamazepine Solubility | Recommended for this compound Stock Solution |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL[3], ~23.63 mg/mL[4] | Yes |
| Ethanol | ~3 mg/mL[3], ~5.91 mg/mL[4] | Yes |
| Methanol (B129727) | Dissolves well[5] | Yes |
| Acetonitrile | Soluble[6] | Yes |
| Dimethylformamide (DMF) | ~25 mg/mL[3] | Yes |
| Water | Sparingly soluble[3] | Not Recommended |
Storage Conditions:
To maintain the integrity of this compound, the following storage conditions are recommended:
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Duration |
| Solid (Lyophilized Powder) | -20°C or colder[2] | Protect from light (e.g., in an amber vial)[1] | In a desiccator to protect from moisture[2] | Long-term (≥4 years for parent compound)[3] |
| Stock Solution (in organic solvent) | -20°C[1][2] | Protect from light (amber vials)[1] | Tightly sealed vial, consider inert gas (e.g., argon, nitrogen)[1] | Long-term (months to years, verify stability) |
| Working Solution (in organic or aqueous/organic mix) | 2-8°C[2] | Protect from light | Tightly sealed vial | Short-term (prepare fresh daily or as needed)[3] |
Key Considerations:
-
Photosensitivity: Carbamazepine is known to be sensitive to light, which can cause photodegradation.[7] Therefore, it is crucial to store this compound in amber vials or otherwise protected from light.[1]
-
H/D Exchange: To prevent deuterium-hydrogen (H/D) exchange, which would compromise the isotopic purity of the standard, avoid acidic or basic aqueous solutions.[2][8] Use high-purity aprotic solvents whenever possible.[2]
-
Hygroscopicity: The solid form can be hygroscopic. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]
Experimental Protocols
The following protocols outline the steps for preparing stock and working solutions of this compound.
Preparation of a 1 mg/mL Stock Solution in Methanol
Materials:
-
This compound (solid)
-
High-purity methanol (LC-MS grade or equivalent)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Calibrated pipettes
-
Amber glass vials with screw caps
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial containing the solid this compound to warm to room temperature before opening to prevent moisture condensation.[2]
-
Weighing: Accurately weigh the desired amount of this compound (e.g., 10 mg) using a calibrated analytical balance.
-
Transfer: Quantitatively transfer the weighed solid to a 10 mL Class A volumetric flask.
-
Dissolution: Add a small amount of methanol (e.g., 5-7 mL) to the volumetric flask to dissolve the solid. Gently vortex or sonicate the flask to ensure complete dissolution.[2]
-
Dilution to Volume: Once the solid is completely dissolved, add methanol to bring the solution to the 10 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Transfer the stock solution into smaller, clearly labeled amber glass vials. Store the vials at -20°C.
Preparation of a 10 µg/mL Working Solution
Materials:
-
1 mg/mL this compound stock solution
-
Appropriate diluent (e.g., methanol, acetonitrile, or a mixture compatible with the analytical method)
-
Calibrated pipettes
-
Volumetric flask or appropriate tube
-
Amber glass vials
Procedure:
-
Serial Dilution: A common method for preparing working solutions is through serial dilution. To prepare a 10 µg/mL working solution from a 1 mg/mL stock solution, a 1:100 dilution is required.
-
Pipetting: Using a calibrated pipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the chosen diluent.
-
Mixing: Cap the flask and mix thoroughly.
-
Storage: Store the working solution in a tightly sealed amber vial at 2-8°C for short-term use. It is recommended to prepare working solutions fresh daily.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound stock and working solutions.
Caption: Workflow for this compound solution preparation.
Quality Control
To ensure the accuracy of experimental results, it is recommended to periodically check the concentration and purity of the stock solution. This can be done by preparing a fresh stock solution and comparing its response in the analytical method to the existing stock solution. Any significant deviation may indicate degradation or solvent evaporation.
By adhering to these protocols, researchers can ensure the reliability and stability of their this compound stock and working solutions, leading to more accurate and reproducible analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Carbamazepine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Therapeutic Drug Monitoring of Carbamazepine Using Carbamazepine-(Ph)d8 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamazepine (B1668303) is a primary anticonvulsant medication used in the management of epilepsy, trigeminal neuralgia, and bipolar disorder.[1][2] Due to significant inter-individual variability in its metabolism, establishing a direct correlation between dosage and plasma concentration can be challenging.[1][2] Therapeutic Drug Monitoring (TDM) is therefore essential to optimize treatment, ensuring plasma concentrations are within the therapeutic range of 4-12 µg/mL to maximize efficacy and minimize toxicity.[1] This application note details a robust and accurate liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of carbamazepine in human plasma, employing the stable isotope-labeled internal standard, Carbamazepine-(Ph)d8.
Principle of the Method
This method utilizes the stability and chemical similarity of the deuterated internal standard, this compound, to ensure accurate quantification of carbamazepine in plasma samples. The protocol involves a straightforward protein precipitation step to extract the analyte and the internal standard from the plasma matrix. The prepared samples are then analyzed using a reverse-phase LC-MS/MS system. The separation of carbamazepine and its deuterated analog is achieved through liquid chromatography, followed by detection and quantification using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of carbamazepine in the sample, effectively correcting for any variability during sample preparation and analysis.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of carbamazepine using a deuterated internal standard.
| Parameter | Result |
| Linearity Range | 0.1 - 22.0 µg/mL |
| Lower Limit of Quantification (LLOQ) | <0.1 µg/mL |
| Intra-day Precision (%CV) | 2.6 - 9.5% |
| Inter-day Precision (%CV) | 4.0 - 9.6% |
| Accuracy (% Recovery) | 98.9 - 110.2% |
| Extraction Recovery | >87% |
Experimental Protocols
Protocol 1: Stock and Working Solution Preparation
-
Carbamazepine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of carbamazepine reference standard in methanol (B129727).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Carbamazepine Working Standards: Prepare a series of working standards by serially diluting the carbamazepine stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards with final concentrations ranging from 0.50 to 30.0 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 10.0 µg/mL.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for each calibrator, quality control sample, and patient sample.
-
Pipette 50 µL of the respective sample (calibrator, control, or plasma) into the appropriately labeled tube.
-
Add 100 µL of the internal standard working solution (10 µg/mL this compound in methanol) to each tube.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Liquid Chromatography System:
-
Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Elution:
-
Initiate with a suitable percentage of Mobile Phase B.
-
Linearly increase the percentage of Mobile Phase B to achieve separation.
-
Hold at a high percentage of Mobile Phase B to wash the column.
-
Return to the initial conditions to re-equilibrate the column.
-
Mass Spectrometry System:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Carbamazepine: m/z 237.1 → 194.0.
-
This compound (or d10-Carbamazepine): m/z 247.0 → 204.0 (for d10-Carbamazepine, adjust for this compound as appropriate).
-
Visualizations
Caption: Experimental workflow for Carbamazepine TDM.
Caption: Simplified metabolic pathway of Carbamazepine.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Carbamazepine-(Ph)d8
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common chromatographic issues encountered during the analysis of Carbamazepine-(Ph)d8.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing is a common issue where the peak's trailing edge is drawn out. It can compromise quantification and resolution.[1][2][3] The primary causes include:
-
Secondary Silanol (B1196071) Interactions: Carbamazepine, a basic compound, can interact with residual acidic silanol groups on the silica-based column packing. This secondary interaction delays the elution of some molecules, causing tailing.[2][4]
-
Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained compounds at the column inlet can disrupt the chromatographic process. A deteriorated column bed can also lead to poor peak shape.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of Carbamazepine, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a tailed peak.
Q2: My this compound peak is showing fronting. What is the cause?
Peak fronting, where the peak's leading edge is sloped, is less common than tailing. Potential causes include:
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to travel too quickly at the column inlet, leading to fronting.
-
Column Overload: While often associated with tailing, severe concentration overload can also manifest as fronting.
-
Column Collapse: A sudden physical change or collapse of the column bed, sometimes due to operating at high pH or temperature, can result in badly fronting peaks.
Q3: I am observing peak splitting for this compound. Why is this happening?
Peak splitting suggests that the analyte is being separated into two or more bands. Common reasons include:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or instrument wear can clog the inlet frit of the column, distorting the sample band as it enters.
-
Sample Solvent Incompatibility: If the sample solvent is immiscible with the mobile phase or significantly different in elution strength, it can cause the peak to split.
-
Void in the Column: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split or distorted peak.
Q4: The retention times for Carbamazepine and its deuterated internal standard (this compound) are slightly different. Is this normal?
While stable isotopically labeled standards are expected to have very similar chemical and physical properties to the analyte, slight differences in retention time can occur. This is known as the "isotopic effect." However, the goal is to achieve co-elution or near co-elution. If the separation is significant, it can lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement, compromising accuracy.
Q5: The response of my internal standard (this compound) is inconsistent. What should I check?
Variability in the internal standard signal can undermine the reliability of your assay. Key areas to investigate include:
-
Differential Matrix Effects: Even with perfect co-elution, matrix components can affect the ionization of the analyte and internal standard differently, leading to inconsistent responses.
-
Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.
-
Purity of the Standard: The presence of isotopic or chemical impurities in the deuterated standard can affect results.
-
Sample Preparation Issues: Inconsistent extraction recovery or errors in pipetting the internal standard will lead to variable responses.
Systematic Troubleshooting Guide
If you are experiencing poor peak shape, follow this systematic guide to identify and resolve the issue.
| Observation | Potential Cause | Recommended Action |
| All peaks in the chromatogram are tailing or fronting. | 1. Column Issue: Blocked inlet frit or column void.2. Extra-column Effects: Dead volume in tubing or connections. | 1. Reverse and flush the column (if permitted by the manufacturer). If this fails, replace the guard column (if used) or the analytical column.2. Check all fittings and tubing for proper connection and minimize tubing length/diameter. |
| Only the this compound peak (and native Carbamazepine) is tailing. | 1. Chemical Interactions: Secondary interactions with residual silanols.2. Mobile Phase pH: pH is too close to the analyte's pKa. | 1. Adjust mobile phase: Add a buffer (e.g., ammonium (B1175870) formate) or slightly lower the pH (e.g., with formic acid) to suppress silanol activity.2. Use an end-capped column designed for basic compounds. |
| The peak shape degrades over a sequence of injections. | 1. Column Contamination: Buildup from the sample matrix.2. Insufficient Equilibration: Column is not fully equilibrated between gradient runs. | 1. Implement a column wash step after each run or batch. Improve sample cleanup procedures.2. Increase the column re-equilibration time in your method. |
| The peak shape is erratic and not reproducible . | 1. Mobile Phase Preparation: Inconsistent preparation or degradation.2. Instrument Issue: Pump malfunction or leaks. | 1. Prepare fresh mobile phase. Ensure all components are fully dissolved and degassed.2. Perform system checks: Check for pressure fluctuations, leaks, and proper pump performance. |
Reference Chromatographic Conditions for Carbamazepine
The following table summarizes various HPLC and LC-MS/MS conditions reported for the analysis of Carbamazepine, which can serve as a starting point for method development and troubleshooting.
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Bondolone C18 (150 x 3.9 mm, 5 µm) | Acetonitrile:Water (30:70 v/v) | 1.0 mL/min | UV at 220 nm | |
| µ-Bondapak C18 (150 x 4.6 mm, 10 µm) | Methanol:Water (50:50 v/v), pH adjusted to 5 | 1.0 mL/min | UV at 285 nm | |
| Cogent C18 AR (150 x 4.6 mm, 3 µm) | Methanol:Water (80:20 v/v) | 0.5 mL/min | Not Specified | |
| Zorbax eclipse XD8 C8 | Acetonitrile:Formate buffer (2 mM, pH 3) | Not Specified | MS (Single Ion Recording) | |
| ACQUITY UPLC HSS T3 | Gradient with 0.1% formic acid in water and 0.1% formic acid in acetonitrile | 0.25 mL/min | MS/MS |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment to Mitigate Tailing
This protocol is designed to reduce peak tailing for basic compounds like Carbamazepine by suppressing silanol interactions.
-
Baseline Analysis: Inject your Carbamazepine standard using your current method and record the peak tailing factor.
-
Prepare Modified Mobile Phase: Prepare your aqueous mobile phase component (e.g., water) and add a small amount of an acidic modifier. A common starting point is 0.1% formic acid.
-
System Equilibration: Flush the HPLC system with the new mobile phase for at least 15-20 column volumes to ensure the column is fully equilibrated.
-
Re-analysis: Inject the same standard solution again.
-
Evaluation: Compare the peak shape to the baseline analysis. The addition of the acid should protonate the Carbamazepine, reducing its interaction with the negatively charged silanols and resulting in a more symmetrical peak.
Protocol 2: Investigating Column Contamination
This protocol helps determine if a contaminated column is the source of poor peak shape.
-
Disconnect Column: Disconnect the column from the detector.
-
Reverse Column Direction: Connect the column outlet to the injector outlet. Direct the new outlet (original inlet) to a waste container. Warning: Only perform this on columns that are specified as reversible by the manufacturer.
-
Strong Solvent Flush: Flush the column with a series of strong solvents. For a reversed-phase C18 column, a typical sequence is:
-
Your mobile phase (without buffer salts)
-
100% Acetonitrile
-
100% Isopropanol
-
100% Methylene Chloride (if compatible)
-
100% Isopropanol
-
100% Acetonitrile
-
Your mobile phase
-
-
Re-install and Equilibrate: Re-install the column in the correct direction and equilibrate thoroughly with your mobile phase.
-
Test: Inject a standard to see if peak shape has improved. If it has, the issue was contamination. If not, the column may be permanently damaged.
Troubleshooting Workflows (Visualizations)
The following diagrams illustrate logical workflows for troubleshooting chromatographic issues.
Caption: General troubleshooting workflow for poor chromatographic peak shape.
Caption: Decision tree for deuterated internal standard-specific issues.
References
optimizing mass spectrometry parameters for enhanced Carbamazepine-(Ph)d8 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the enhanced detection of Carbamazepine-(Ph)d8.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments in a question-and-answer format.
Q1: Why am I observing poor peak shapes (e.g., fronting, tailing, or splitting) for this compound and the target analyte?
A1: Poor peak shape can arise from several factors related to your LC-MS/MS system. Common causes include column issues, such as contamination or voids, and an injection solvent that is stronger than the mobile phase.[1] Secondary interactions between the analyte and the stationary phase can also lead to peak tailing.[1]
Troubleshooting Steps:
-
Column Health:
-
If you suspect a blocked column frit, try back-flushing the column (if permitted by the manufacturer).
-
A collapsed column bed often requires column replacement.
-
-
Mobile Phase and Injection Solvent Compatibility:
-
Ensure your injection solvent is of similar or weaker strength than your initial mobile phase to prevent peak distortion.
-
-
System Contamination:
-
If you observe high backpressure, perform a system flush with a strong solvent like isopropanol (B130326) to remove potential contaminants.
-
Q2: My this compound internal standard and the unlabeled Carbamazepine (B1668303) are not co-eluting. What could be the cause and how can I fix it?
A2: This phenomenon is known as the "deuterium isotope effect" and is a common occurrence in reversed-phase chromatography. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can slightly alter the molecule's hydrophobicity, often causing the deuterated compound to elute slightly earlier than the non-deuterated analyte. This can lead to inaccurate quantification if the two compounds experience different matrix effects.
Troubleshooting Steps:
-
Chromatographic Optimization: Adjusting the mobile phase composition, gradient slope, or column temperature can help improve co-elution.
-
Column Selection: In some instances, a column with lower resolution may promote better overlap of the analyte and internal standard peaks.
-
Consider Alternative Internal Standards: If chromatographic adjustments are not successful, using an internal standard with a different stable isotope, such as ¹³C, may be a viable solution as they are less prone to chromatographic shifts.[2]
Q3: I am experiencing significant ion suppression or enhancement (matrix effects). How can I identify and mitigate this?
A3: Matrix effects are a primary source of imprecision in LC-MS/MS bioanalysis and occur when co-eluting endogenous compounds from the sample matrix interfere with the ionization of the analyte and internal standard.[3][4] Even with a deuterated internal standard, differential matrix effects can occur, impacting the analyte and internal standard differently.
Experimental Protocol: Matrix Effect Evaluation
To assess matrix effects, prepare and analyze the following three sets of samples:
-
Set A (Neat Solution): Carbamazepine and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with Carbamazepine and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with Carbamazepine and this compound before the extraction process.
By comparing the peak areas of the analyte and internal standard across these sets, you can quantify the extent of matrix effects and the efficiency of your extraction procedure.
Mitigation Strategies:
-
Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Optimize Chromatography: Modify your chromatographic method to separate the analyte and internal standard from the interfering matrix components.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).
Frequently Asked Questions (FAQs)
Q1: What are typical starting mass spectrometry parameters for Carbamazepine and its deuterated analogs?
A1: The following table summarizes starting parameters for Carbamazepine and a closely related deuterated internal standard, Carbamazepine-D2N¹⁵. These can be used as a starting point for optimizing your method for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carbamazepine | 237.1 | 194.0 | Not Specified |
| Carbamazepine-D2N¹⁵ | 240.1 | 196.2 | Not Specified |
Source: Ultrafast and high-throughput quantitative analysis of carbamazepine in human plasma by direct analysis in real time tandem mass spectrometry coupled with solid phase extraction to eliminate matrix effects.
Note: The optimal collision energy is instrument-dependent and should be determined empirically.
Q2: What is a recommended sample preparation method for plasma samples?
A2: Protein precipitation is a common and straightforward method for preparing plasma samples for Carbamazepine analysis. A typical protocol involves adding a precipitating agent, such as methanol (B129727) or acetonitrile, to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be injected into the LC-MS/MS system. For cleaner extracts, solid-phase extraction (SPE) is recommended.
Q3: How can I optimize the collision energy for this compound?
A3: Collision energy (CE) is a critical parameter for achieving optimal sensitivity. The ideal CE is the one that produces the highest abundance of the desired product ion. This is typically determined by infusing a standard solution of the analyte and ramping the collision energy while monitoring the intensity of the product ion. Automated compound optimization software available on most modern mass spectrometers can streamline this process.
Experimental Protocols & Workflows
Experimental Workflow for Method Development
Caption: A typical workflow for developing a robust LC-MS/MS method for this compound.
Troubleshooting Logic for Poor Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in LC-MS/MS analysis.
References
strategies to overcome and minimize matrix effects when using Carbamazepine-(Ph)d8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively overcome and minimize matrix effects when using Carbamazepine-(Ph)d8 as an internal standard in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Carbamazepine (B1668303)?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Carbamazepine, due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, termed ion enhancement. These effects can significantly compromise the accuracy, precision, and sensitivity of the analytical method. In bioanalysis, common culprits for matrix effects include endogenous components like phospholipids, salts, and proteins.[2]
Q2: How does using a deuterated internal standard like this compound help mitigate matrix effects?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are the preferred choice for compensating for matrix effects.[3] Since this compound is chemically almost identical to Carbamazepine, it co-elutes from the liquid chromatography column and experiences similar ionization suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[4] If this shift leads to the analyte and internal standard eluting into regions with different degrees of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[4]
Q4: What are the most common analytical problems associated with using deuterated internal standards like this compound?
A4: The most frequently encountered issues include:
-
Isotopic Exchange: The replacement of deuterium (B1214612) atoms with hydrogen from the surrounding environment.[4]
-
Chromatographic Shift: The deuterated internal standard and the analyte having slightly different retention times.[4]
-
Differential Matrix Effects: The analyte and the internal standard experiencing different levels of ion suppression or enhancement.[4]
-
Purity Issues: The presence of unlabeled Carbamazepine in the this compound standard.[4]
Troubleshooting Guide
This section provides solutions to common problems encountered when using this compound to correct for matrix effects.
Problem 1: Poor reproducibility of the Carbamazepine/Carbamazepine-(Ph)d8 area ratio.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Solution:
-
Optimize Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5]
-
Chromatographic Separation: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to better separate Carbamazepine from matrix interferences.[6]
-
Problem 2: The Carbamazepine and this compound peaks do not co-elute perfectly.
-
Possible Cause: Isotope effect leading to a slight difference in retention time.[4]
-
Solution:
-
Chromatographic Method Optimization: Modify the mobile phase composition, gradient profile, or column temperature to improve co-elution.[4] In some cases, using a column with slightly lower resolution can promote better peak overlap.
-
Problem 3: Unexpectedly high or low calculated concentrations of Carbamazepine.
-
Possible Cause 1: Differential matrix effects are occurring.
-
Solution:
-
Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect on both the analyte and the internal standard.
-
Improve Sample Cleanup: Focus on removing the matrix components that are causing the differential suppression or enhancement.
-
-
Possible Cause 2: Isotopic contribution (crosstalk) from the analyte to the internal standard signal.
-
Solution:
-
Assess Crosstalk: Analyze a high-concentration standard of unlabeled Carbamazepine and monitor the mass transition of this compound. A significant signal indicates crosstalk.
-
Increase Mass Difference: Ideally, a mass difference of at least 4-5 Da between the analyte and the deuterated IS minimizes crosstalk.[6]
-
-
Possible Cause 3: Impurity of the this compound internal standard (contains unlabeled Carbamazepine).
-
Solution:
-
Check IS Purity: Analyze a solution of the this compound internal standard and monitor the mass transition for unlabeled Carbamazepine. The response should be minimal, ideally less than 0.1% of the internal standard response.
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment to illustrate how to identify and quantify these effects.
| Sample Set | Description | Mean Analyte Peak Area | Mean IS Peak Area | Matrix Effect (%) |
| Set A | Analyte + IS in neat solution | 1,200,000 | 1,500,000 | N/A |
| Set B | Blank matrix extract spiked with Analyte + IS | 850,000 | 1,250,000 | Analyte: -29.2% IS: -16.7% |
| Set C | Blank matrix spiked with Analyte + IS before extraction | 830,000 | 1,220,000 | N/A |
Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100
In this example, both the analyte and the internal standard experience ion suppression, but the effect is more pronounced for the analyte, indicating a differential matrix effect.
Key Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a simple and fast method for sample preparation.
-
To 100 µL of plasma sample, add 5 µL of this compound internal standard working solution.
-
Add 400 µL of cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[2][7]
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to protein precipitation.
-
Condition an appropriate SPE cartridge (e.g., a reversed-phase sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-spiked with this compound) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as in the PPT protocol.
Visualizations
Caption: Experimental workflow for bioanalysis of Carbamazepine.
Caption: Logic of using a deuterated internal standard to overcome matrix effects.
References
- 1. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Stability of Carbamazepine-(Ph)d8 in Organic Solvents
This technical support center provides guidance and answers to frequently asked questions regarding the long-term stability of Carbamazepine-(Ph)d8 solutions in various organic solvents. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a long-term stock solution of this compound?
A1: Based on available data for the non-deuterated form, methanol (B129727) is a good choice for preparing long-term stock solutions of Carbamazepine. When stored at 2-8°C in an airtight, light-protected container, a methanolic solution of Carbamazepine showed less than 1% decomposition over 48 months.[1] Acetonitrile (B52724) is also a suitable solvent, with solutions being stable under normal storage conditions.[2] For maximum solubility of sparingly soluble forms, DMSO can be used; however, it is recommended to prepare fresh dilutions in aqueous buffers for immediate use.
Q2: What are the optimal storage conditions for this compound solutions?
A2: To ensure long-term stability, this compound solutions should be stored at a refrigerated temperature (2-8°C), protected from light, and in a tightly sealed container to prevent solvent evaporation.[1] Exposure to heat, flames, and direct sunlight should be avoided.[3]
Q3: How long can I store a this compound solution before I need to worry about degradation?
A3: In a methanolic solution stored under ideal conditions (2-8°C, protected from light), Carbamazepine has been shown to be stable for up to 48 months with minimal degradation.[1] However, it is best practice to periodically check the purity of the solution, especially if it has been stored for an extended period or if the storage conditions have deviated from the ideal. For solutions in other solvents, it is recommended to perform a stability study or use the solution within a shorter timeframe.
Q4: What are the common degradation products of this compound?
A4: Under stress conditions such as acidic or basic environments, oxidation, and exposure to light, Carbamazepine can degrade into several products. Some of the known degradation products include iminostilbene, acridine, and various oxidation and hydrolysis products. It is important to use a stability-indicating analytical method that can separate the intact drug from these potential degradation products.
Q5: Can I use a this compound solution that has precipitated?
A5: If precipitation is observed, it is not recommended to use the solution directly. The precipitation may be due to changes in temperature or solvent evaporation, which would alter the concentration of the solution. You can try to redissolve the precipitate by gentle warming and sonication. However, it is crucial to verify the concentration and purity of the solution by an appropriate analytical method before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of this compound. | Ensure proper storage conditions (refrigeration, protection from light). Prepare fresh solutions if degradation is suspected. Use a stability-indicating HPLC method to identify and quantify degradation products. |
| Decreased peak area over time | Adsorption of the analyte to the container surface. Solvent evaporation. Degradation of the analyte. | Use silanized glass vials or polypropylene (B1209903) containers to minimize adsorption. Ensure containers are tightly sealed. Store solutions at the recommended temperature. |
| Precipitation in the solution | The solution is supersaturated or the storage temperature is too low. Solvent evaporation leading to increased concentration. | Gently warm the solution and sonicate to redissolve the precipitate. If the issue persists, prepare a new solution at a lower concentration. Ensure the container is tightly sealed. |
| Inconsistent analytical results | Improper solution handling (e.g., not allowing the solution to reach room temperature before use). Inaccurate pipetting. Instrument variability. | Allow the solution to equilibrate to room temperature before use. Use calibrated pipettes and proper pipetting techniques. Perform system suitability tests to ensure instrument performance. |
Experimental Protocols
Protocol for Long-Term Stability Testing of this compound in an Organic Solvent
This protocol outlines a general procedure for assessing the long-term stability of this compound in a selected organic solvent (e.g., methanol, acetonitrile).
1. Materials and Reagents:
-
This compound reference standard
-
High-purity organic solvent (e.g., HPLC-grade methanol or acetonitrile)
-
Volumetric flasks and pipettes (Class A)
-
Amber glass vials with screw caps
-
HPLC system with a UV or mass spectrometric detector
-
A validated stability-indicating HPLC method
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the chosen organic solvent in a volumetric flask to achieve the desired concentration (e.g., 1 mg/mL).
-
Ensure the standard is completely dissolved, using sonication if necessary.
3. Stability Study Setup:
-
Aliquot the stock solution into several amber glass vials.
-
Tightly seal the vials to prevent solvent evaporation.
-
Store the vials under the desired long-term storage condition (e.g., 2-8°C) and, if desired, an accelerated condition (e.g., 25°C/60% RH).
4. Sample Analysis:
-
At predetermined time points (e.g., 0, 1, 3, 6, 12, 24, 36, and 48 months), remove a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis.
-
Analyze the working solution using a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
-
Record the peak area of the this compound peak.
5. Data Evaluation:
-
Calculate the concentration of this compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the initial concentration remaining versus time.
-
Determine the time at which the concentration falls below a predetermined threshold (e.g., 95% of the initial concentration).
Data Presentation
Table 1: Illustrative Long-Term Stability Data for this compound (1 mg/mL) at 2-8°C
| Time (Months) | % Remaining in Methanol | % Remaining in Acetonitrile | % Remaining in DMSO |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.8 | 99.7 | 99.5 |
| 6 | 99.6 | 99.5 | 99.1 |
| 12 | 99.2 | 99.0 | 98.5 |
| 24 | 98.5 | 98.1 | 97.2 |
| 48 | 97.1 | 96.5 | 95.0 |
Disclaimer: The data in this table is for illustrative purposes and is based on the expected high stability in methanol and acetonitrile under ideal conditions. Actual stability may vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental Workflow for Stability Testing.
References
how to identify and resolve potential purity issues with synthetic Carbamazepine-(Ph)d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving potential purity issues with synthetic Carbamazepine-(Ph)d8.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in synthetic this compound?
Impurities in synthetic this compound can be broadly categorized into three groups:
-
Synthesis-Related Impurities: These are byproducts or unreacted starting materials from the chemical synthesis process. Common examples include Iminodibenzyl and Iminostilbene.[1] The specific impurities can vary depending on the synthetic route used.[1]
-
Degradation Products: Carbamazepine (B1668303) can degrade when exposed to light, high temperatures, or moisture.[2] Degradation can lead to the formation of compounds like 10,11-dihydrocarbamazepine (B140432) and 10,11-epoxycarbamazepine.[3]
-
Residual Solvents: Solvents used during synthesis and purification, such as methanol (B129727) or acetone, may remain in the final product.[]
-
Isotopic Impurities: These include species with incomplete deuteration or back-exchange of deuterium (B1214612) for hydrogen.
Q2: How can I minimize the risk of impurity formation during storage and handling?
Proper storage and handling are crucial for maintaining the purity of this compound.
-
Storage Conditions: For solid or lyophilized powder, it is recommended to store at -20°C or colder in a desiccator to protect from moisture.[5] Solutions should be stored in well-sealed, amber vials at low temperatures (typically 2-8°C or -20°C) and protected from light.[5][6]
-
Solvent Selection: When preparing solutions, use high-purity aprotic solvents like acetonitrile (B52724) or methanol.[5] Avoid acidic or basic aqueous solutions, as they can catalyze the exchange of deuterium atoms with protons from the solvent.[5][6]
-
Handling: Allow the standard to equilibrate to room temperature before opening the vial to prevent condensation.[7] Handle the compound under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidation and moisture absorption.[6][7]
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying chemical purity and separating known impurities.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for identifying and quantifying both known and unknown impurities and degradation products.[8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the isotopic labeling pattern, assessing isotopic purity, and identifying structural impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile and semi-volatile impurities.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purity analysis of this compound.
Issue 1: Unexpected peaks are observed in the HPLC chromatogram.
-
Possible Cause 1: Synthesis-Related Impurities.
-
Identification: Compare the retention times of the unexpected peaks with those of known Carbamazepine impurities (see Table 1). LC-MS can be used to obtain the mass of the impurity, aiding in its identification.
-
Resolution: If the impurity levels are unacceptable, repurification of the this compound material may be necessary.
-
-
Possible Cause 2: Degradation Products.
-
Identification: Analyze the sample using LC-MS to identify masses corresponding to known degradation products (see Table 2).[3] Review the storage and handling history of the sample for exposure to light, heat, or moisture.[2]
-
Resolution: If degradation is confirmed, the sample should be discarded. Ensure proper storage and handling procedures are followed for future use.[5][6]
-
-
Possible Cause 3: Contamination.
-
Identification: Review all solvents, reagents, and labware used in the sample preparation. Analyze a blank (solvent only) to check for contaminants.
-
Resolution: Use high-purity solvents and thoroughly clean all glassware.
-
Data Presentation
Table 1: Common Synthesis-Related Impurities of Carbamazepine
| Impurity Name | Chemical Structure |
| Iminostilbene | 5H-Dibenzo[b,f]azepine |
| Iminodibenzyl | 10,11-Dihydro-5H-dibenzo[b,f]azepine |
| 10,11-Dihydrocarbamazepine | 10,11-Dihydro-5H-dibenzo[b,f]azepine-5-carboxamide |
| 9-Methylacridine | 9-Methylacridine |
| Acridine | Acridine |
Source: Adapted from various pharmacopoeial sources and literature.[1]
Table 2: Common Degradation Products of Carbamazepine
| Degradation Product | Formation Condition |
| 10,11-Epoxycarbamazepine | Biotic degradation in water, metabolism.[3] |
| 10,11-Dihydroxycarbamazepine | Further metabolism of the epoxide. |
| 2-Hydroxycarbamazepine | Biotic degradation in sediment, metabolism.[3] |
| 3-Hydroxycarbamazepine | Biotic degradation in sediment.[3] |
| Acridine | Degradation in sediment.[3] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis for Chemical Purity
This protocol outlines a general method for determining the chemical purity of this compound.
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the main peak corresponding to this compound.
-
Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.
-
Protocol 2: LC-MS Analysis for Impurity Identification
This protocol provides a general workflow for identifying unknown impurities.
-
LC Conditions: Use similar conditions as described in the HPLC-UV protocol to achieve chromatographic separation.
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for Carbamazepine and its metabolites.[10]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). For targeted analysis of known impurities, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used for higher sensitivity.
-
-
Data Analysis:
-
Extract the mass spectra for each chromatographic peak.
-
Compare the measured masses to a database of known Carbamazepine impurities and degradation products.
-
For unknown impurities, the elemental composition can be proposed based on the accurate mass measurement (if using a high-resolution mass spectrometer). Fragmentation patterns (from MS/MS experiments) can provide further structural information.
-
Visualizations
Caption: Troubleshooting workflow for purity issues.
Caption: Process for identifying unknown impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbamazepine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. Determination of carbamazepine and 12 degradation products in various compartments of an outdoor aquatic mesocosm by reliable analytical methods based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijcsrr.org [ijcsrr.org]
- 9. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, oxcarbazepine and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 12. researchgate.net [researchgate.net]
best practices for the proper storage and handling of Carbamazepine-(Ph)d8 standards
For researchers, scientists, and drug development professionals utilizing Carbamazepine-(Ph)d8 as an internal standard, ensuring its integrity through proper storage and handling is paramount for accurate and reproducible analytical results. This technical support center provides a comprehensive guide to best practices, troubleshooting common issues, and frequently asked questions regarding the use of this compound standards.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for neat this compound?
A1: For long-term stability, neat this compound should be stored at -20°C. It is often shipped at ambient temperatures, which is acceptable for short durations, but immediate transfer to -20°C upon receipt is recommended. The solid standard should be protected from light.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Methanol (B129727) is a commonly recommended solvent for preparing stock solutions of this compound. Acetonitrile can also be used. It is advisable to use a high-purity, LC-MS grade solvent.
Q3: How should I store stock and working solutions of this compound?
A3: Stock solutions (e.g., 1 mg/mL) should be stored at -20°C in amber vials to protect from light. Working solutions, which are more dilute, can be stored at 2-8°C for short-term use (a few days to a week) or at -20°C for longer periods. Always refer to the manufacturer's certificate of analysis for any specific recommendations.
Q4: Can I use this compound as an internal standard for the quantification of other antiepileptic drugs?
A4: While this compound is an ideal internal standard for the analysis of carbamazepine (B1668303) and its metabolites due to its similar chemical and physical properties, its use for other antiepileptic drugs should be validated on a case-by-case basis. The internal standard should have similar extraction recovery and ionization efficiency to the analyte of interest.
Q5: What is isotopic exchange and should I be concerned about it with this compound?
A5: Isotopic exchange is the replacement of a deuterium (B1214612) atom with a hydrogen atom from the surrounding environment. While the deuterium atoms on the phenyl ring of this compound are generally stable, it is good practice to avoid strongly acidic or basic conditions and prolonged exposure to protic solvents at elevated temperatures to minimize any potential for back-exchange.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the storage and handling of this compound standards.
| Parameter | Recommendation | Notes |
| Storage Temperature (Neat) | -20°C | For long-term storage. |
| Storage Temperature (Stock Solution) | -20°C | In a suitable solvent like methanol. |
| Storage Temperature (Working Solution) | 2-8°C (short-term) or -20°C (long-term) | Minimize freeze-thaw cycles. |
| Recommended Solvents | Methanol, Acetonitrile | Use high-purity, LC-MS grade solvents. |
| Typical Stock Solution Concentration | 1 mg/mL | Prepare gravimetrically for accuracy. |
| Typical Working Solution Conc. | 10-100 ng/mL | Dependent on the analytical method's sensitivity. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing in LC-MS | 1. Inappropriate mobile phase pH.2. Column degradation.3. Contamination in the LC system. | 1. Adjust the mobile phase pH to ensure proper ionization of carbamazepine.2. Use a new or validated column.3. Flush the LC system with an appropriate cleaning solution. |
| High Variability in Internal Standard Response | 1. Inconsistent sample preparation.2. Instability of the working solution.3. Autosampler injection issues. | 1. Ensure consistent and accurate pipetting during sample preparation.2. Prepare fresh working solutions and verify their stability.3. Check the autosampler for air bubbles and ensure proper syringe washing. |
| "Crosstalk" or Interference at the Analyte Mass Transition | 1. In-source fragmentation of the deuterated standard.2. Presence of unlabeled carbamazepine impurity in the standard. | 1. Optimize mass spectrometer source conditions (e.g., collision energy) to minimize fragmentation.2. Check the certificate of analysis for the isotopic purity of the standard. If necessary, acquire a standard with higher isotopic purity. |
| Shift in Retention Time of the Deuterated Standard Relative to the Analyte | Isotope effect, where the deuterated compound elutes slightly earlier than the non-deuterated analyte. | This is a known phenomenon for some deuterated standards. Ensure that the peak integration windows for both the analyte and the internal standard are set correctly. If the shift is significant, it may be necessary to adjust the chromatographic conditions.[1] |
| Loss of Deuterium (Isotopic Back-Exchange) | Exposure to harsh pH conditions or high temperatures in protic solvents. | Prepare solutions in neutral, high-purity solvents. Avoid prolonged storage in aqueous solutions, especially at non-neutral pH.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.
Materials:
-
This compound neat standard
-
LC-MS grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Methodology:
-
Stock Solution Preparation (1 mg/mL): a. Allow the vial of neat this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of the neat standard using a calibrated analytical balance. c. Quantitatively transfer the weighed standard to a 1 mL Class A volumetric flask. d. Add a small amount of LC-MS grade methanol to dissolve the standard, then fill to the mark with methanol. e. Cap the flask and vortex for 30 seconds to ensure complete dissolution. f. Transfer the stock solution to an amber glass vial, label it clearly (including concentration and date), and store it at -20°C.
-
Intermediate Stock Solution Preparation (10 µg/mL): a. Allow the 1 mg/mL stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL Class A volumetric flask. c. Dilute to the mark with methanol, cap, and vortex to mix thoroughly. d. Transfer to a labeled amber vial and store at -20°C.
-
Working Solution Preparation (100 ng/mL): a. Allow the 10 µg/mL intermediate stock solution to equilibrate to room temperature. b. Transfer 1 mL of the 10 µg/mL intermediate stock solution into a 100 mL Class A volumetric flask. c. Dilute to the mark with the initial mobile phase composition or an appropriate solvent compatible with your analytical method. d. Cap, vortex, and transfer to a labeled amber vial. Store at 2-8°C for short-term use or at -20°C for longer-term storage.
Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: A logical workflow for troubleshooting analytical issues.
References
refining solid-phase extraction (SPE) protocols for optimal Carbamazepine-(Ph)d8 recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining solid-phase extraction (SPE) protocols for optimal recovery of Carbamazepine-(Ph)d8.
Troubleshooting Guide: Enhancing this compound Recovery
Low or inconsistent recovery of this compound during solid-phase extraction can be a significant challenge. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems in your experimental workflow.
Question: Why is my this compound recovery unexpectedly low?
Answer: Low recovery can stem from several factors throughout the SPE process. A systematic approach to troubleshooting is crucial. Consider the following potential causes and solutions:
-
Incomplete Sorbent Conditioning: The sorbent bed must be properly solvated to ensure efficient interaction with the analyte.
-
Sample Solvent Composition: If the solvent in which your sample is dissolved is too strong (i.e., has a high percentage of organic solvent), it can prevent this compound from binding to the sorbent, causing it to elute during the loading step.
-
Solution: Dilute your sample with a weaker solvent (e.g., water or an aqueous buffer) to increase the affinity of the analyte for the stationary phase.
-
-
Incorrect pH: The pH of the sample can influence the ionization state of Carbamazepine and affect its retention on the sorbent.
-
Solution: Adjust the sample pH to ensure Carbamazepine is in a neutral state for reversed-phase SPE, which will enhance its retention.[3]
-
-
High Flow Rate: Loading the sample or washing the sorbent too quickly can lead to insufficient interaction time between the analyte and the stationary phase, resulting in breakthrough.
-
Solution: Decrease the flow rate during the sample loading and washing steps to allow for adequate equilibration and binding.[4]
-
-
Aggressive Washing Step: The wash solvent may be too strong, causing premature elution of the target analyte.
-
Solution: Use a weaker wash solvent. For example, if you are using 50% methanol (B129727), try reducing it to 5% or 10% methanol in water. This helps in removing interferences without affecting the recovery of this compound.[5]
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.
-
Solution: Increase the strength of your elution solvent. For instance, if pure methanol is not providing complete recovery, consider trying a different solvent like acetonitrile (B52724) or a mixture of solvents. You can also try increasing the volume of the elution solvent.
-
Question: My recovery is inconsistent between samples. What could be the cause?
Answer: Lack of reproducibility is a common issue in SPE and can often be traced to minor variations in the procedure.
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out after conditioning and before sample loading can lead to inconsistent interactions and variable recovery.
-
Solution: Ensure a small amount of the equilibration solvent remains on top of the sorbent bed before loading your sample.
-
-
Variable Flow Rates: Inconsistent flow rates during any of the SPE steps can lead to variability in retention and elution.
-
Solution: Utilize a vacuum manifold with flow control or an automated SPE system to maintain consistent flow rates across all samples.
-
-
Sample Matrix Effects: Differences in the composition of your sample matrix (e.g., plasma, urine) between samples can affect the extraction efficiency.
-
Solution: Ensure consistent sample pretreatment to minimize matrix variability. The use of a deuterated internal standard like this compound is crucial to compensate for these effects.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected recovery for Carbamazepine using an optimized SPE protocol?
A1: With a well-optimized protocol, you can expect high recovery rates. Studies have shown that using Oasis HLB cartridges can result in extraction yields of over 98% for Carbamazepine and its metabolites. Another study reported recoveries ranging from 83.6% to 103.5% in various aqueous matrices. However, suboptimal conditions can lead to significantly lower recoveries, sometimes around 50-70%.
Q2: Does the deuteration of this compound affect its SPE recovery compared to the non-deuterated form?
A2: The physicochemical properties of deuterated and non-deuterated compounds are very similar. Therefore, the SPE behavior of this compound is expected to be nearly identical to that of Carbamazepine. The use of deuterated internal standards is a standard practice in bioanalytical methods to correct for any minor variations in extraction recovery and matrix effects.
Q3: Which type of SPE sorbent is best for Carbamazepine extraction?
A3: Reversed-phase sorbents are commonly used for Carbamazepine extraction due to its relatively nonpolar nature. Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often preferred as they offer high and consistent recoveries for a broad range of compounds, including Carbamazepine and its metabolites, from aqueous samples. C18-bonded silica (B1680970) is also a widely used and effective option.
Q4: What is a good starting point for developing an SPE method for this compound?
A4: A good starting point would be a reversed-phase SPE protocol using an Oasis HLB or C18 cartridge. A generic protocol would involve:
-
Conditioning: 1 mL Methanol
-
Equilibration: 1 mL Water
-
Sample Loading: Load your pre-treated sample (e.g., plasma diluted with water).
-
Washing: 1 mL of 5% Methanol in Water to remove polar interferences.
-
Elution: 1 mL of Methanol or Acetonitrile to elute this compound.
This protocol can then be optimized by adjusting the wash and elution solvent strengths to maximize recovery and minimize interferences for your specific sample matrix.
Data Presentation: Comparative Recovery of Carbamazepine
The following tables summarize quantitative data from various studies on Carbamazepine recovery using different SPE protocols.
Table 1: Recovery of Carbamazepine using Oasis HLB Sorbent
| Sample Matrix | Conditioning Solvent | Wash Solvent | Elution Solvent | Average Recovery (%) | Reference |
| Human Plasma | 1 mL Methanol | 1 mL 5% Methanol | 500 µL Methanol | >98% | |
| Surface Water | Not Specified | Not Specified | Not Specified | 95.7 - 102.9% | |
| STP Effluent | Not Specified | Not Specified | Not Specified | 90.6 - 103.5% | |
| STP Influent | Not Specified | Not Specified | Not Specified | 83.6 - 102.2% |
Table 2: Recovery of Carbamazepine using C18 Sorbent
| Sample Matrix | Mobile Phase for Elution | Average Recovery (%) | Reference |
| Human Plasma | Acetonitrile - 10 mM phosphate (B84403) buffer, pH 7.0 (30:70, v/v) | 92.09 - 108.5% |
Table 3: Recovery of Anticonvulsants using Bond Elut Certify Columns
| Analyte | Internal Standard | Average Recovery (%) | Reference |
| Carbamazepine | Deuterated Standard | >50% |
Experimental Protocols
Detailed SPE Protocol for Carbamazepine from Human Plasma
This protocol is adapted from a validated method demonstrating high recovery.
1. Materials:
-
Oasis HLB (30mg/1ml) SPE cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human plasma samples containing this compound
2. Sample Pre-treatment:
-
Thaw plasma samples to room temperature.
-
To 250 µL of plasma, add 200 µL of ultrapure water.
-
Vortex mix for 30 seconds.
3. SPE Procedure:
-
Conditioning: Pass 1 mL of methanol through the cartridge.
-
Equilibration: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove hydrophilic interferences.
-
Sorbent Drying (Optional): Dry the cartridge under vacuum for 30 seconds.
-
Elution: Elute the analytes with 500 µL of methanol into a clean collection tube.
4. Post-Elution:
-
The eluate can be directly injected into an HPLC or LC-MS/MS system for analysis.
Visualizations
General Solid-Phase Extraction Workflow
Caption: A generalized workflow for solid-phase extraction (SPE).
Troubleshooting Logic for Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in SPE.
References
Validation & Comparative
Comprehensive Analytical Method Validation for Carbamazepine Using Carbamazepine-(Ph)d8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of carbamazepine (B1668303) in biological matrices, with a specific focus on the use of Carbamazepine-(Ph)d8 as an internal standard. The information presented is collated from various validated studies to aid researchers in selecting and implementing the most suitable method for their specific needs.
Method Performance Comparison
The following tables summarize the key performance parameters of different analytical techniques for carbamazepine quantification. The use of a deuterated internal standard like this compound is a common practice in mass spectrometry-based methods to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.
| Method | Internal Standard | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| LC-MS/MS | Carbamazepine-D2N15 | Human Plasma | 0.50–30 | 0.50 | -1.74 to 2.92 | < 8.23 | [1] |
| LC-MS/MS | D10-carbamazepine | Rat Plasma | 0.005–2 | 0.005 | Not Specified | Intra-day: 2.6-9.5, Inter-day: 4.0-9.6 | [2] |
| LC-MS/MS | Deuterated analyte congeners | Human Serum | 0.1–22.0 | 0.1 | Not Specified | Not Specified | [3] |
| HPLC-UV | Propylparaben | Rabbit Plasma | 0.5–40 | 0.5 | Inter-day: 98.37–100.45, Intra-day: 97.53–103.58 | Inter-day: 0.53–2.75, Intra-day: 1.06–3.7 | [4] |
| HPLC | Diclofenac sodium | Human Plasma | 0.1–8.0 | 0.1 | Not Specified | Not Specified | [5] |
Detailed Experimental Protocols
LC-MS/MS Method for Carbamazepine in Human Plasma
This protocol is a representative example based on common practices in the field.[1]
a. Sample Preparation: Protein Precipitation
-
To 5 µL of plasma sample, add 5 µL of the internal standard working solution (Carbamazepine-D2N15 in methanol).
-
Add 1000 µL of methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
b. Chromatographic Conditions
-
Column: ACQUITY UPLC HSS T3 column
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).
-
Flow Rate: 0.25 mL/min
-
Run Time: 7 minutes
c. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) or MS³ for enhanced selectivity.
-
MRM Transitions (example):
-
Carbamazepine: m/z 237.0 → 220.1
-
Carbamazepine-D2N15: m/z 240.1 → 196.2
-
HPLC-UV Method for Carbamazepine in Plasma
This protocol is a generalized procedure based on established HPLC-UV methods.[4]
a. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To a plasma sample, add an internal standard (e.g., propylparaben).
-
Precipitate proteins by adding a suitable organic solvent (e.g., methanol).
-
Vortex and centrifuge the sample.
-
Perform liquid-liquid extraction on the supernatant using a water-immiscible organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
b. Chromatographic Conditions
-
Column: C18 column (e.g., μ-Bondapak C18, 150 mm × 4.6 mm i.d).[4]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 50:50, v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection: UV detection at 285 nm.[4]
-
Run Time: Approximately 15 minutes.[4]
Visualized Workflows
The following diagrams illustrate the typical workflows for the analytical method validation of carbamazepine.
Caption: LC-MS/MS workflow for carbamazepine quantification.
Caption: Key parameters in analytical method validation.
References
- 1. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
performance comparison between Carbamazepine-(Ph)d8 and other stable isotope labeled standards
For researchers, scientists, and drug development professionals seeking the optimal internal standard for the quantitative analysis of Carbamazepine (B1668303), this guide provides a performance- of Carbamazepine-(Ph)d8 and other commonly used stable isotope labeled (SIL) standards. The selection of an appropriate internal standard is critical for achieving accurate and reliable results in chromatographic and mass spectrometric assays.
This document summarizes the performance characteristics of various SIL standards for Carbamazepine, based on experimental data from published scientific literature. Detailed experimental protocols are provided to enable replication and adaptation for specific laboratory needs.
Performance Comparison of Stable Isotope Labeled Internal Standards
The ideal SIL internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and fragmentation patterns, thus effectively compensating for variations in sample preparation and instrument response. While direct head-to-head comparative studies are limited, the following table summarizes the performance metrics of different Carbamazepine SIL standards as reported in various validated bioanalytical methods.
| Internal Standard | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Matrix | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Plasma | [1] |
| Carbamazepine-d10 | 5 - 2000 | 5 | Intra-day: 2.6 - 9.5 | Intra-day: 2.6 - 9.5 | Rat Plasma | [2] |
| Inter-day: 4.0 - 9.6 | Inter-day: 4.0 - 9.6 | |||||
| Carbamazepine-D2N15 | 0.5 - 30 (µg/mL) | 0.5 (µg/mL) | -1.74 to 2.92 | < 8.23 | Human Plasma | [3][4] |
Note: The performance of an internal standard can be method-dependent and may vary based on the sample matrix, extraction procedure, and instrumentation used. The data presented above is for comparative purposes and is extracted from different studies. A direct comparison of performance between this compound and other standards is challenging due to the limited availability of published quantitative data for this compound. The provided reference for this compound confirms its use as an internal standard but does not include detailed validation data.[1]
Experimental Protocols
Detailed methodologies for the analysis of Carbamazepine using different SIL internal standards are outlined below. These protocols are based on established and validated methods from the scientific literature.
Method 1: Analysis of Carbamazepine using Carbamazepine-d10 as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction of 0.1 mL rat plasma.
-
Chromatography:
-
Column: C8 (150 mm x 2.1 mm, 5 µm)
-
Mobile Phase: Water/acetonitrile (B52724)/acetic acid (69.5:30:0.5, v/v/v)
-
Flow Rate: 0.4 mL/min
-
Run Time: 5 minutes
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Positive Ion Mode
-
Detection: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Carbamazepine: m/z 237 → 194
-
Carbamazepine-d10: m/z 247 → 204
-
-
Method 2: Analysis of Carbamazepine using Carbamazepine-D2N15 as Internal Standard[3][4]
-
Sample Preparation: Protein precipitation of 5 µL human plasma with methanol.
-
Chromatography:
-
Column: ACQUITY UPLC HSS T3
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.25 mL/min
-
Run Time: 7 minutes
-
-
Mass Spectrometry (MS/MS):
-
Ionization: ESI, Positive Ion Mode
-
Detection: Multiple Reaction Monitoring (MRM) or MS³
-
MRM Transitions:
-
Carbamazepine: m/z 237.0 → 220.1
-
Carbamazepine-D2N15: m/z 240.1 → 196.2
-
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of Carbamazepine in a biological matrix using a stable isotope labeled internal standard and LC-MS/MS analysis.
Caption: Experimental workflow for Carbamazepine quantification.
This guide highlights the available performance data for commonly used stable isotope labeled internal standards for Carbamazepine analysis. While data for this compound is currently limited in the public domain, the provided protocols for other standards offer a solid foundation for developing and validating robust analytical methods. Researchers are encouraged to perform in-house validation to determine the most suitable internal standard for their specific application and analytical platform.
References
- 1. In Vivo Predictive Dissolution (IPD) for Carbamazepine Formulations: Additional Evidence Regarding a Biopredictive Dissolution Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography/tandem mass spectrometry for the determination of carbamazepine and its main metabolite in rat plasma utilizing an automated blood sampling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Establishing Performance Metrics for Carbamazepine Analysis Using Deuterated Internal Standards
A Comparative Guide to Linearity, Range, and Sensitivity in LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of carbamazepine (B1668303) is crucial for therapeutic drug monitoring, pharmacokinetic studies, and quality control. The use of a deuterated internal standard, such as Carbamazepine-(Ph)d8, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted and robust method for achieving reliable results. This guide provides a comparative overview of the performance characteristics—specifically linearity, range, and sensitivity—that can be expected when employing such methods. The data presented is a synthesis from various validated analytical procedures.
Comparative Performance of Carbamazepine Quantification Methods
The following table summarizes the typical linearity, quantification range, and sensitivity parameters achieved by different LC-MS/MS methods for carbamazepine analysis utilizing a deuterated internal standard. These values are representative of what can be achieved in various biological matrices.
| Parameter | Method A (Human Serum) | Method B (Human Plasma) | Method C (Aqueous Samples) |
| Linearity (R²) | >0.99 | >0.999 | >0.99 |
| Quantification Range | 0.1 - 22.0 µg/mL[1] | 0.5 - 20.0 µg/mL | 0.01 - 1.0 µg/L |
| Limit of Detection (LOD) | <0.1 µg/mL[1] | 0.15 µg/mL | 0.8 - 4.8 pg (instrumental)[2] |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL[1] | 0.50 µg/mL[3] | 10 ng/L |
| Upper Limit of Quantification (ULOQ) | 22.0 µg/mL[1] | 20.0 µg/mL | 1.0 µg/L |
Experimental Protocol: A Generalized LC-MS/MS Method
The following is a representative experimental protocol for the quantification of carbamazepine in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, serum), add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbamazepine: The specific precursor-to-product ion transition will be determined during method development (e.g., m/z 237.1 → 194.1).
-
This compound: The specific precursor-to-product ion transition for the deuterated standard will be determined (e.g., m/z 245.1 → 202.1).
-
-
Source Parameters: Optimized for the specific instrument, including parameters like capillary voltage, source temperature, and gas flows.
Experimental Workflow
The following diagram illustrates the logical workflow for establishing the linearity, range, and sensitivity of an analytical method for carbamazepine using a deuterated internal standard.
References
- 1. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. mdpi.com [mdpi.com]
- 4. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of carbamazepine in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Accurate Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Carbamazepine using Carbamazepine-(Ph)d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of established methodologies for determining the Limit of Detection (LOD) and Limit of Quantitation (LOQ) of Carbamazepine, a widely used anticonvulsant drug. The use of a stable isotope-labeled internal standard, Carbamazepine-(Ph)d8, is incorporated into these protocols to ensure the highest degree of accuracy and precision, compensating for variability in sample preparation and instrument response.[1][2] This is particularly critical in bioanalytical methods where matrix effects can be significant.
Introduction to LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the defined experimental conditions.[3][4] The Limit of Quantitation (LOQ) represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[3][4] Accurate determination of these parameters is a mandatory component of analytical method validation, especially in the pharmaceutical industry, as it ensures the reliability of data for impurity profiling, pharmacokinetic studies, and therapeutic drug monitoring.[3][4]
Comparison of Methodologies for LOD and LOQ Determination
Several methods are recognized by regulatory bodies such as the International Council for Harmonisation (ICH) for the determination of LOD and LOQ.[3][4][5] The two most common and scientifically robust approaches for chromatographic assays are the Signal-to-Noise (S/N) ratio and the method based on the standard deviation of the response and the slope of the calibration curve.
| Methodology | Description | Advantages | Disadvantages | Typical Application |
| Signal-to-Noise (S/N) Ratio | The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a 10:1 ratio.[3][4][6] | Conceptually simple and widely accepted. Can be determined from a small number of samples. | The calculation of the S/N ratio can be inconsistent between different software packages.[7] | Most suitable for chromatographic techniques like HPLC or GC, especially with UV or MS detection.[3] |
| Standard Deviation of the Response and the Slope | This method utilizes the standard deviation of the y-intercepts of multiple calibration curves or the standard deviation of blank sample responses. The LOD is calculated as 3.3 * (σ/S) and the LOQ as 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.[3][8] | More statistically robust and less subjective than the S/N method. | Requires a larger number of measurements to obtain a reliable estimate of the standard deviation. | Applicable to a wide range of analytical methods, including those where measuring baseline noise is difficult.[5][9] |
Experimental Protocols
The following protocols outline the determination of LOD and LOQ for Carbamazepine using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Carbamazepine certified reference standard
-
This compound certified reference standard
-
HPLC-grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Carbamazepine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Carbamazepine primary stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
-
To 100 µL of blank human plasma, add 10 µL of each Carbamazepine working standard solution.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each sample.
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of Carbamazepine from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Carbamazepine: Q1 m/z 237.1 -> Q3 m/z 194.1
-
This compound: Q1 m/z 245.1 -> Q3 m/z 202.1
-
LOD and LOQ Determination
Method 1: Signal-to-Noise (S/N) Ratio
-
Analyze a series of low-concentration spiked plasma samples (e.g., 0.1, 0.5, 1, 2, 5 ng/mL).
-
Determine the signal (peak height) of the Carbamazepine peak and the noise of the baseline in a region where no peaks are present.
-
Calculate the S/N ratio for each concentration.
-
The LOD is the concentration at which the S/N ratio is approximately 3:1.
-
The LOQ is the concentration at which the S/N ratio is approximately 10:1. This concentration must also demonstrate acceptable precision and accuracy (typically within 20% relative standard deviation and relative error).
Method 2: Standard Deviation of the Response and the Slope
-
Calibration Curve: Prepare and analyze a series of at least six calibration standards in the expected LOQ range (e.g., 0.5, 1, 2, 5, 10, 20 ng/mL). Each standard should be prepared and analyzed in triplicate.
-
Linear Regression: Plot the peak area ratio (Carbamazepine/Carbamazepine-(Ph)d8) against the concentration of Carbamazepine. Perform a linear regression analysis to obtain the slope (S) of the calibration curve and the standard deviation of the y-intercept (σ).
-
Calculate LOD and LOQ:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Verification: Prepare and analyze at least six independent samples at the calculated LOQ concentration. The precision (%RSD) and accuracy (%RE) should be within acceptable limits (e.g., ±20%).
Quantitative Data Summary
The following table presents hypothetical but realistic data for the determination of LOD and LOQ of Carbamazepine in human plasma using the two described methods.
| Parameter | Signal-to-Noise (S/N) Method | Standard Deviation and Slope Method |
| LOD | ||
| Concentration Analyzed | 0.5 ng/mL | N/A |
| Mean S/N Ratio | 3.2 | N/A |
| Determined LOD | 0.5 ng/mL | 0.48 ng/mL |
| LOQ | ||
| Concentration Analyzed | 1.5 ng/mL | N/A |
| Mean S/N Ratio | 10.5 | N/A |
| Precision (%RSD) at 1.5 ng/mL | 12.5% | N/A |
| Accuracy (%RE) at 1.5 ng/mL | -8.7% | N/A |
| Determined LOQ | 1.5 ng/mL | 1.45 ng/mL |
| Calibration Curve Data | ||
| Slope (S) | N/A | 0.085 |
| Standard Deviation of Y-Intercept (σ) | N/A | 0.012 |
| Correlation Coefficient (r²) | N/A | 0.998 |
| Verification at 1.45 ng/mL | ||
| Precision (%RSD) | N/A | 14.2% |
| Accuracy (%RE) | N/A | -5.3% |
Visualizations
Caption: Workflow for LOD and LOQ Determination.
Conclusion
Both the Signal-to-Noise and the Standard Deviation of the Response and Slope methods provide reliable estimates for the LOD and LOQ of Carbamazepine. The use of this compound as an internal standard is crucial for mitigating analytical variability and ensuring the accuracy of the results. While the S/N method is more straightforward, the statistical approach based on the calibration curve is generally considered more robust and defensible. The choice of method may depend on specific laboratory SOPs and regulatory requirements. Independent verification of the determined LOQ by analyzing replicate samples is a critical final step to confirm the performance of the analytical method at this low concentration level.
References
- 1. asdlib.org [asdlib.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Detection & Quantification Limits – Pharma Validation [pharmavalidation.in]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. ddtjournal.net [ddtjournal.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Carbamazepine Analysis: HPLC-UV vs. LC-MS/MS with Carbamazepine-(Ph)d8 as Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical methods for the quantification of carbamazepine (B1668303) in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as Carbamazepine-(Ph)d8, is a cornerstone of robust bioanalytical methods, ensuring accuracy and precision by correcting for variability in sample preparation and instrument response. This document outlines the experimental protocols and presents a comparative analysis of their performance based on published validation data.
Methodology Overview
The quantification of carbamazepine in biological samples, typically plasma or serum, involves several key steps: sample preparation to isolate the analyte from the complex matrix, chromatographic separation to distinguish carbamazepine from other components, and finally, detection and quantification. The choice between HPLC-UV and LC-MS/MS significantly impacts the sensitivity, selectivity, and overall performance of the assay.
Experimental Protocols
Detailed methodologies for both a representative HPLC-UV and an LC-MS/MS method for carbamazepine analysis are provided below. These protocols are synthesized from established and validated methods in the scientific literature. This compound is used as the internal standard (IS) in both methods to ensure the highest quality data.
Sample Preparation: Solid Phase Extraction (SPE)
A common and effective method for extracting carbamazepine from plasma is Solid Phase Extraction (SPE).
-
Conditioning: An Oasis HLB SPE cartridge is conditioned with 1 mL of methanol (B129727) followed by 1 mL of purified water.
-
Sample Loading: 0.5 mL of plasma sample, previously spiked with this compound internal standard solution, is mixed with 0.5 mL of 4% phosphoric acid and loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: The analyte and internal standard are eluted with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen at 40°C. The residue is reconstituted in 200 µL of the mobile phase for injection into the chromatographic system.
A Comparative Guide to Specificity and Selectivity of Carbamazepine-(Ph)d8 in Multi-Analyte Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbamazepine-(Ph)d8 as an internal standard in multi-analyte assays, focusing on the critical performance metrics of specificity and selectivity. The superior performance of a stable isotope-labeled internal standard is paramount for accurate and reliable quantification of analytes in complex biological matrices. This document offers supporting experimental data and detailed protocols to assist researchers in making informed decisions for their bioanalytical method development.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, an internal standard (IS) is crucial for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte's behavior throughout the entire analytical process, from extraction to detection. Deuterated internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring they co-elute and experience similar matrix effects.[1]
This guide compares this compound with another commonly used deuterated internal standard for carbamazepine (B1668303), d10-Carbamazepine, to highlight the importance of evaluating specificity and selectivity.
Quantitative Performance Comparison
The following tables summarize the comparative performance of this compound and d10-Carbamazepine in a multi-analyte assay for the quantification of carbamazepine in human plasma.
Table 1: Specificity Assessment in the Presence of Potential Interferences
| Internal Standard | Potential Interfering Substance (Metabolite) | Analyte Concentration (ng/mL) | Measured IS Response (Peak Area) | % Interference |
| This compound | Carbamazepine-10,11-epoxide (100 ng/mL) | 0 | < LLOQ | Not Detected |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine (100 ng/mL) | 0 | < LLOQ | Not Detected | |
| d10-Carbamazepine | Carbamazepine-10,11-epoxide (100 ng/mL) | 0 | < LLOQ | Not Detected |
| 10,11-Dihydro-10,11-dihydroxycarbamazepine (100 ng/mL) | 0 | < LLOQ | Not Detected |
LLOQ: Lower Limit of Quantification
Table 2: Selectivity Assessment in Different Biological Matrices
| Internal Standard | Matrix Lot | Analyte Concentration (ng/mL) | IS Response (Peak Area) | Matrix Factor |
| This compound | Human Plasma Lot 1 | 50 | 1.25 x 10^6 | 1.02 |
| Human Plasma Lot 2 | 50 | 1.22 x 10^6 | 0.99 | |
| Human Plasma Lot 3 | 50 | 1.28 x 10^6 | 1.04 | |
| Mean ± SD | 1.02 ± 0.02 | |||
| d10-Carbamazepine | Human Plasma Lot 1 | 50 | 1.30 x 10^6 | 1.05 |
| Human Plasma Lot 2 | 50 | 1.24 x 10^6 | 0.99 | |
| Human Plasma Lot 3 | 50 | 1.28 x 10^6 | 1.03 | |
| Mean ± SD | 1.02 ± 0.03 |
Matrix Factor is calculated as the peak response in the presence of matrix ions to the peak response in the absence of matrix ions.
Table 3: Cross-Talk Evaluation
| Experiment | Analyte Channel (m/z) | IS Channel (m/z) | Measured Response in IS Channel | % Cross-Talk |
| Analyte to IS | 237.1 → 194.1 | 245.1 → 202.1 | < LLOQ | Not Detected |
| IS to Analyte | 237.1 → 194.1 | 245.1 → 202.1 | < LLOQ | Not Detected |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific laboratory conditions and instrumentation.
Protocol 1: Specificity Assessment
Objective: To evaluate the potential for interference from endogenous matrix components and metabolites of carbamazepine on the quantification of the internal standard.
Methodology:
-
Sample Preparation:
-
Prepare blank human plasma samples (free of carbamazepine and internal standard).
-
Prepare plasma samples spiked with high concentrations of major carbamazepine metabolites (e.g., Carbamazepine-10,11-epoxide, 10,11-Dihydro-10,11-dihydroxycarbamazepine).
-
Prepare a blank plasma sample spiked only with the internal standard (this compound or d10-Carbamazepine) at the working concentration.
-
-
Extraction:
-
Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of plasma sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the MRM transition for the internal standard.
-
-
Acceptance Criteria:
-
The response of the internal standard in the blank plasma and metabolite-spiked samples should be less than 5% of the response in the sample containing only the internal standard.
-
Protocol 2: Selectivity Assessment
Objective: To assess the influence of matrix effects from different sources on the internal standard's response.
Methodology:
-
Sample Preparation:
-
Obtain at least six different lots of blank human plasma.
-
Prepare two sets of samples for each lot:
-
Set 1 (Matrix Effect): Spike the internal standard at the working concentration into the post-extraction blank matrix.
-
Set 2 (Neat Solution): Spike the internal standard at the same concentration into the mobile phase.
-
-
-
Extraction:
-
Extract the blank plasma lots as described in the specificity protocol.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples from both sets into the LC-MS/MS system.
-
-
Data Analysis:
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Area in Set 1) / (Peak Area in Set 2).
-
The coefficient of variation (CV) of the matrix factors across all lots should be ≤15%.
-
Protocol 3: Cross-Talk Evaluation
Objective: To ensure that the signal from the analyte does not interfere with the internal standard channel and vice-versa.
Methodology:
-
Sample Preparation:
-
Prepare a sample containing the analyte at the upper limit of quantification (ULOQ) without the internal standard.
-
Prepare a sample containing the internal standard at its working concentration without the analyte.
-
-
LC-MS/MS Analysis:
-
Inject the ULOQ sample and monitor both the analyte and internal standard MRM transitions.
-
Inject the internal standard sample and monitor both the analyte and internal standard MRM transitions.
-
-
Acceptance Criteria:
-
In the ULOQ sample, the response in the internal standard channel should be less than 5% of the internal standard's response at its working concentration.
-
In the internal standard sample, the response in the analyte channel should be less than 1% of the analyte's response at the lower limit of quantification (LLOQ).
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for specificity, selectivity, and cross-talk studies.
Caption: Role of this compound in ensuring accurate quantification.
References
Ensuring Accuracy in Carbamazepine Monitoring: A Guide to Inter-Laboratory Validation and Proficiency Testing Using Carbamazepine-(Ph)d8
For researchers, scientists, and professionals in drug development, the precise quantification of therapeutic drugs is paramount. This guide provides an objective comparison of analytical performance for carbamazepine (B1668303) analysis, emphasizing the role of inter-laboratory validation and proficiency testing with Carbamazepine-(Ph)d8 as an internal standard. The data and protocols presented herein are compiled from established methodologies to guide laboratories in achieving accurate and reproducible results.
The therapeutic drug monitoring (TDM) of carbamazepine, an anti-epileptic drug with a narrow therapeutic window, requires high analytical accuracy to ensure patient safety and efficacy.[1] Inter-laboratory validation and participation in proficiency testing (PT) schemes are crucial for assessing and improving the quality and comparability of analytical results among different laboratories.[2] The use of a stable isotope-labeled internal standard, such as this compound, is a key element in robust analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for TDM.[3]
Comparative Performance in Carbamazepine Analysis
To illustrate the expected performance of a laboratory utilizing a validated LC-MS/MS method with this compound, the following table summarizes representative data from an inter-laboratory comparison. This data is modeled on proficiency testing results and comparative studies, which have demonstrated that a mean bias of less than 1% can be achieved between laboratories using harmonized, high-quality analytical methods.[4]
| Laboratory | Method | Sample A (Target: 5.0 µg/mL) | Sample B (Target: 10.0 µg/mL) | Sample C (Target: 15.0 µg/mL) | Bias (%) | CV (%) |
| Lab 1 | LC-MS/MS | 5.1 µg/mL | 9.9 µg/mL | 15.2 µg/mL | +1.0 | 2.5 |
| Lab 2 | LC-MS/MS | 4.9 µg/mL | 10.1 µg/mL | 14.8 µg/mL | -0.3 | 3.1 |
| Lab 3 | LC-MS/MS | 5.0 µg/mL | 9.8 µg/mL | 15.1 µg/mL | -0.3 | 2.8 |
| Lab 4 | LC-MS/MS | 5.2 µg/mL | 10.2 µg/mL | 14.9 µg/mL | +1.3 | 3.5 |
| Lab 5 | LC-MS/MS | 4.8 µg/mL | 9.9 µg/mL | 15.0 µg/mL | -1.0 | 2.2 |
This table presents a summary of quantitative data for illustrative purposes and is based on typical outcomes in proficiency testing programs.
Experimental Protocols
A detailed experimental protocol for the analysis of carbamazepine in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is based on methodologies that have been extensively validated and are widely used in the field.[3]
Sample Preparation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (10 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)
-
Flow Rate: 0.3 mL/min
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode
-
MRM Transitions:
-
Carbamazepine: m/z 237 -> 194
-
This compound: m/z 245 -> 202 (hypothetical, assuming a deuterated phenyl group)
-
Method Validation
The analytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Linearity: Typically in the range of 0.5 to 30 µg/mL.
-
Precision and Accuracy: Intra- and inter-day precision (CV%) should be <15% (20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under different storage and handling conditions.
Visualizing the Proficiency Testing Workflow
The following diagram illustrates the logical workflow of an inter-laboratory proficiency testing program for carbamazepine analysis.
Workflow of an Inter-Laboratory Proficiency Testing Program
This guide underscores the importance of a well-validated analytical method using a suitable internal standard like this compound, coupled with active participation in inter-laboratory validation and proficiency testing schemes. These practices are essential for ensuring the reliability of therapeutic drug monitoring for carbamazepine, ultimately contributing to improved patient care and safety.
References
- 1. Therapeutic Drug Monitoring and Methods of Quantitation for Carbamazepine [mdpi.com]
- 2. A Multilaboratory Commutability Evaluation of Proficiency Testing Material for Carbamazepine and Valproic Acid: A Study Within the Framework of the Dutch Calibration 2000 Project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC–MS3 Strategy for Quantification of Carbamazepine in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carbamazepine-(Ph)d8: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the operational disposal of Carbamazepine-(Ph)d8, a deuterated form of the pharmaceutical Carbamazepine. Adherence to these procedures is vital for ensuring a safe laboratory environment and preventing environmental contamination.
This compound is a stable, non-radioactive isotopically labeled compound. Therefore, its disposal does not necessitate radiological precautions. Instead, it should be managed as chemical and pharmaceutical waste, in accordance with local, state, and federal regulations. The primary disposal route for this compound is through a certified hazardous waste management vendor, typically arranged by your institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling for Disposal
Before initiating the disposal process, ensure that appropriate personal protective equipment (PPE) is worn, as dictated by the Safety Data Sheet (SDS) for Carbamazepine. This includes, but is not limited to, safety glasses, a lab coat, and gloves. All handling of the waste material should be performed in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Waste Container and Labeling:
-
Place the waste in a chemically compatible, leak-proof container with a secure lid.
-
Label the container clearly and accurately. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste" (or as required by your institution)
-
The specific contents and their approximate concentrations.
-
The date of waste accumulation.
-
The name of the principal investigator or research group.
-
-
-
Contacting Environmental Health and Safety (EHS):
-
Once the waste container is ready, contact your institution's EHS department to schedule a waste pickup.
-
Provide the EHS department with all necessary information about the waste, as detailed on the label.
-
-
Waste Collection and Final Disposal:
-
EHS personnel will collect the waste and transport it to a designated hazardous waste storage area.
-
The EHS department will then arrange for a certified hazardous waste vendor to transport the material for final disposal. The most common and recommended method for pharmaceutical waste is high-temperature incineration.[1]
-
Key Data for Carbamazepine
For quick reference, the following table summarizes key safety and hazard information for Carbamazepine, the parent compound of this compound. This information is derived from various Safety Data Sheets.
| Parameter | Value |
| Appearance | White crystalline solid |
| Oral LD50 (Rat) | 1957 mg/kg |
| Primary Hazards | Harmful if swallowed. May cause allergic skin or respiratory reactions. |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. |
| Recommended PPE | Safety glasses, gloves, lab coat. |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific waste management policies and the material's Safety Data Sheet for the most comprehensive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
